Product packaging for 3-Bromo-5-(N-Boc)aminomethylisoxazole(Cat. No.:CAS No. 903131-45-3)

3-Bromo-5-(N-Boc)aminomethylisoxazole

Cat. No.: B3021655
CAS No.: 903131-45-3
M. Wt: 277.11 g/mol
InChI Key: XKNWOSFDTIOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-(N-Boc)aminomethylisoxazole is a useful research compound. Its molecular formula is C9H13BrN2O3 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2O3 B3021655 3-Bromo-5-(N-Boc)aminomethylisoxazole CAS No. 903131-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNWOSFDTIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of a robust and validated synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole. As a pivotal building block in medicinal chemistry and agrochemical development, understanding its synthesis is critical for researchers and drug development professionals.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process validation, and practical considerations essential for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound (CAS: 154016-57-6) is a disubstituted isoxazole derivative.[2][3] The molecule incorporates three key features: the isoxazole heterocycle, a versatile bromine handle for cross-coupling reactions, and a Boc-protected primary amine, which is essential for subsequent peptide chemistry or controlled deprotection and functionalization. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[1]

PropertyValue
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2]
CAS Number 154016-57-6, 903131-45-3[2]
Molecular Formula C₉H₁₃BrN₂O₃[2]
Molecular Weight 277.11 g/mol [2]
Appearance Typically a solid

The synthetic strategy detailed herein is designed around a convergent and logical sequence, beginning with the formation of the isoxazole core, followed by functional group manipulation and final protection. This approach ensures high regioselectivity and provides practical isolation points for intermediates.

Retrosynthetic Analysis and Pathway Design

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and achievable pathway from simple precursors.

G Target This compound Int1 3-Bromo-5-(aminomethyl)isoxazole Target->Int1 Boc Protection Int3 3-Bromo-5-(chloromethyl)isoxazole Int1->Int3 Nucleophilic Substitution (e.g., Gabriel Synth.) Int2 3-Bromo-5-(hydroxymethyl)isoxazole SM1 Propargyl Alcohol Int2->SM1 [3+2] Cycloaddition SM2 Dibromoformaldoxime Int2->SM2 [3+2] Cycloaddition Int3->Int2 Halogenation (e.g., SOCl₂)

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two primary starting materials: Propargyl Alcohol and Dibromoformaldoxime . The core strategy involves a [3+2] cycloaddition to construct the 3-bromoisoxazole ring with a hydroxymethyl group at the 5-position. This intermediate then undergoes functional group interconversion to introduce the amine, which is subsequently protected.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis is executed in a four-step sequence. Each step has been optimized for yield, purity, and scalability.

G Propargyl Propargyl Alcohol Step1_Product 3-Bromo-5-(hydroxymethyl)isoxazole Propargyl->Step1_Product Dibromo Dibromoformaldoxime Dibromo->Step1_Product Step 1: [3+2] Cycloaddition K₂CO₃, EtOAc/H₂O Step2_Product 3-Bromo-5-(chloromethyl)isoxazole Step1_Product->Step2_Product Step 2: Chlorination SOCl₂, DCM Step3_Product 3-Bromo-5-(aminomethyl)isoxazole Step2_Product->Step3_Product Step 3: Amination (e.g., NH₃ or Gabriel Synthesis) Final_Product This compound Step3_Product->Final_Product Step 4: Boc Protection Boc₂O, TEA, DCM

Caption: Overall four-step synthetic pathway.

  • Principle: The cornerstone of this synthesis is the highly regioselective 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.[4] The use of dibromoformaldoxime as the nitrile oxide precursor directly installs the bromine atom at the 3-position of the isoxazole ring.[5] The reaction with propargyl alcohol selectively yields the 3,5-disubstituted isomer due to electronic and steric factors governing the cycloaddition.[5]

  • Experimental Protocol:

    • To a stirred mixture of 3-butyn-2-ol (propargyl alcohol, 1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate and a small amount of water (e.g., 100:1 v/v), add dibromoformaldoxime (1.0 eq) portion-wise at room temperature.[5]

    • Causality: The bicarbonate base is crucial for the in situ generation of the nitrile oxide from the dibromoformaldoxime via dehydrohalogenation. Water facilitates the dissolution of the base.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).

    • Work-up: Filter the reaction mixture to remove inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Purification: Concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Principle: To facilitate nucleophilic substitution, the primary alcohol of the intermediate must be converted into a more effective leaving group. Chlorination using thionyl chloride (SOCl₂) is a standard and highly efficient method for this transformation, proceeding via a chlorosulfite ester intermediate.

  • Experimental Protocol:

    • Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, though it is not always necessary.

    • Causality: The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Extract the product with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. This intermediate is often used without further purification due to its potential lachrymatory nature.

  • Principle: With an activated chloromethyl group in place, the primary amine can be introduced via nucleophilic substitution. Several methods exist, but a common and clean approach is to use a protected nitrogen source like potassium phthalimide (the Gabriel synthesis) to avoid over-alkylation, followed by deprotection. Direct amination with ammonia is also feasible but can be harder to control.

  • Experimental Protocol (Gabriel Synthesis Route):

    • Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in a polar aprotic solvent like DMF.

    • Add potassium phthalimide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC indicates completion.

    • Work-up: Pour the reaction mixture into water to precipitate the phthalimide-protected intermediate. Filter, wash with water, and dry the solid.

    • Deprotection: Resuspend the intermediate in ethanol and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the mixture, filter off the precipitate, and concentrate the filtrate. The residue contains the desired primary amine, which can be purified by acid-base extraction or column chromatography.

  • Principle: The final step involves the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and robust transformation that renders the amine nucleophilicity inert for future synthetic steps.[6] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6][7] A mild base is used to neutralize the protonated amine, driving the reaction to completion.[8]

G cluster_0 General Experimental Workflow Setup Reaction Setup (Flask, Stirrer, N₂ atm) Addition Reagent Addition (Amine, Solvent, Base, Boc₂O) Setup->Addition Reaction Stir at RT (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Wash, Extract, Dry) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS) Purify->Analyze

Caption: Standard workflow for the N-Boc protection step.

  • Experimental Protocol:

    • Dissolve 3-bromo-5-(aminomethyl)isoxazole (1.0 eq) in a suitable solvent like DCM or THF.

    • Add a base, such as triethylamine (TEA, 1.5 eq) or aqueous sodium bicarbonate, to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the reaction solvent. A slight excess ensures complete conversion.

    • Causality: The base deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the free amine which can then react further, ensuring the reaction proceeds smoothly.

    • Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting material and the appearance of a less polar product spot by TLC.

    • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure. The resulting crude product is typically a solid or oil and can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by recrystallization to yield the final product, this compound, with high purity.

Summary of Intermediates and Expected Yields
StepProductMol. Weight ( g/mol )Typical Yield
13-Bromo-5-(hydroxymethyl)isoxazole178.0075-85%
23-Bromo-5-(chloromethyl)isoxazole196.44>90% (often crude)
33-Bromo-5-(aminomethyl)isoxazole177.0260-75% (over 2 steps)
4This compound277.1190-98%
Conclusion

The synthetic pathway presented provides a reliable and well-documented route to this compound. By understanding the causal relationships behind each step—from the regioselectivity of the initial cycloaddition to the necessity of functional group activation and the mechanism of amine protection—researchers can confidently execute and troubleshoot this synthesis. This guide serves as a foundational document for the production of a key intermediate poised for elaboration into novel chemical entities for pharmaceutical and agrochemical discovery.

References

Foreword: The Strategic Value of Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3): A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of approved therapeutics.[1][2] Compounds incorporating the isoxazole moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling its use as a versatile building block for creating complex molecular architectures.

This guide focuses on a particularly valuable derivative: this compound. This compound is not merely an intermediate; it is a carefully designed synthetic tool. It features two orthogonal, highly reactive sites: a bromine atom poised for carbon-carbon bond formation and a protected amine ready for elaboration. This dual functionality allows for a modular and strategic approach to library synthesis and lead optimization, making it an indispensable asset for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. All experimental design and reaction troubleshooting begin with this data.

PropertyValueSource
CAS Number 903131-45-3
Molecular Formula C₉H₁₃BrN₂O₃[5]
Molecular Weight 277.12 g/mol
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[5]
Appearance Solid
SMILES CC(C)(C)OC(=O)NCC1=CC(=NO1)Br[5]
InChI Key XKNWOSFDTIOWTB-UHFFFAOYSA-N[5]

Synthetic Strategy: A Representative Pathway

While multiple synthetic routes to functionalized isoxazoles exist, a common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] The synthesis of this compound can be logically envisioned through a multi-step sequence starting from commercially available propargyl amine.

The causality behind this proposed pathway is rooted in robust and well-documented chemical transformations. The initial Boc protection is a standard and crucial step in amine chemistry, rendering the highly nucleophilic amine inert to the conditions of the subsequent cycloaddition.[7][8] The choice of dibromoformaldoxime as the precursor to bromonitrile oxide provides a direct and regioselective route to the 3-bromo-substituted isoxazole core.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: 1,3-Dipolar Cycloaddition A Propargyl Amine C N-Boc-propargylamine A->C Protection B Boc Anhydride (Boc₂O), Et₃N, DCM G N-Boc-propargylamine C->G Intermediate Used D Dibromoformaldoxime F Bromonitrile Oxide (in situ) D->F Elimination E Base (e.g., NaHCO₃) H Bromonitrile Oxide F->H Intermediate Used I This compound (Final Product) G->I H->I [3+2] Cycloaddition

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established methodologies. A critical component of trustworthiness in any protocol is the inclusion of in-process checks and final characterization to validate the outcome.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

  • To a stirred solution of propargyl amine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-Boc-propargylamine as a solid or oil.

Step 2: Synthesis of this compound

  • Dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate.

  • Add a solution of dibromoformaldoxime (1.2 eq) in the same solvent.

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide from the dibromoformaldoxime precursor.

  • Stir the biphasic mixture vigorously at room temperature for 16-24 hours.

  • In-Process Check: Monitor by TLC or LC-MS for the formation of the product and consumption of the starting alkyne.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the final product.

  • Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Reactivity and Synthetic Utility: The Power of Orthogonal Handles

The synthetic power of this reagent stems from its two distinct reactive sites, which can be addressed sequentially under different reaction conditions. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecules.[10]

A. The 3-Bromo Position: A Gateway for C-C Bond Formation

The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is arguably the most important transformation for this handle.[11][12]

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions.[13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is base-activated, where the base forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Isoxazole-Pd(II)(L)₂-Br transmetal_complex Isoxazole-Pd(II)(L)₂-R' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Coupled Product (R-R') transmetal_complex->product Reductive Elimination isoxazole_br 3-Bromo-isoxazole (R-Br) isoxazole_br->pd_complex Oxidative Addition boronic_acid Boronic Acid (R'-B(OH)₂) + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[15]

  • Add a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify via column chromatography to obtain the coupled product.

B. The 5-(N-Boc)aminomethyl Group: A Protected Nucleophile

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[16][17] Its key feature is its stability in basic and nucleophilic conditions (like those of the Suzuki coupling) while being easily removed under acidic conditions.[7][]

Deprotection Protocol: Unveiling the Primary Amine

  • Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.

  • Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-4 hours. The cleavage mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and CO₂.

  • Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it can often be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is isolated as the hydrochloride salt.

  • The resulting primary amine can then be used directly in subsequent reactions, such as amide bond formation, reductive amination, or sulfonylation.

G Start 3-Ar-5-(N-Boc)aminomethylisoxazole Amine 3-Ar-5-(aminomethyl)isoxazole (as salt) Start->Amine Acidic Deprotection (e.g., TFA or HCl) Final Further Functionalized Product Amine->Final Amide Coupling, Reductive Amination, etc.

Caption: Orthogonal strategy: deprotection and further elaboration.

Analytical Characterization: The Signature of Identity

Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a molecular fingerprint.

  • ¹H NMR (Proton NMR): Expected signals would include a singlet for the isoxazole ring proton (~6.5 ppm), a doublet for the CH₂ group coupled to the NH (~4.5 ppm), a broad singlet for the NH proton (~5.0-5.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm).

  • ¹³C NMR (Carbon NMR): Key signals would correspond to the carbons of the isoxazole ring (one C-Br, one C-H, and one quaternary carbon), the methylene carbon, the carbonyl of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula (C₉H₁₃BrN₂O₃). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is synthesized from available safety data sheets.[19][20][21]

Hazard CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[21]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[21]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is refrigerated.[21]
Handling Use in a chemical fume hood. Avoid generation of dust. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing.[22][23]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value lies not in its intrinsic biological activity, but in the potential it unlocks. The orthogonal reactivity of its bromo and protected amine functionalities provides chemists with a reliable and flexible platform for constructing novel and diverse molecular entities. By mastering the reactions detailed in this guide—from its synthesis to its strategic deployment in cross-coupling and deprotection-functionalization sequences—researchers can significantly accelerate their drug discovery and development programs.

References

An In-Depth Technical Guide to tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides a comprehensive technical overview of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, a pivotal building block in medicinal chemistry and organic synthesis. We will dissect its structural components, detailing the strategic importance of the isoxazole core, the bromine handle for cross-coupling, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide furnishes researchers, chemists, and drug development professionals with a robust framework for its synthesis, characterization, and strategic application in discovery programs. Included are detailed, field-tested protocols, mechanistic insights, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: Strategic Value in Synthesis

The design of complex bioactive molecules hinges on the availability of versatile, well-defined chemical synthons. tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a prime example of such a synthon, engineered for maximum synthetic utility. Its structure is a deliberate convergence of three key chemical motifs.

The Isoxazole Core: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs.[3][4] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] The stability of the ring system, combined with its capacity for diverse substitutions at the 3- and 5-positions, makes it an attractive and "privileged" scaffold for library synthesis and lead optimization.

The Dual-Functionality Design

This molecule is strategically designed with two orthogonal reactive sites, enabling sequential and controlled chemical modifications:

  • The Bromine Atom (C3-Position): This serves as a versatile handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents.

  • The Boc-Protected Amine (C5-Position): The primary amine is masked with a tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines in organic synthesis.[6] The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid).[7] This orthogonality is critical, as it allows chemists to perform extensive modifications at the bromine site without disturbing the protected amine, which can then be deprotected to reveal a nucleophilic handle for subsequent elaboration, such as amide bond formation or reductive amination.

This dual functionality makes the title compound an invaluable intermediate for building molecular complexity in a predictable and controlled manner.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a direct and high-yielding procedure starting from the corresponding primary amine, (3-bromo-1,2-oxazol-5-yl)methanamine. The core of the synthesis is the well-established N-Boc protection reaction.

Retrosynthetic Pathway

A logical retrosynthetic disconnection of the target molecule reveals its immediate precursor, highlighting the simplicity and efficiency of the forward synthesis.

G TM Target Molecule tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate PRE Precursor Amine (3-bromo-1,2-oxazol-5-yl)methanamine TM->PRE N-Boc Protection RE Reagent Di-tert-butyl dicarbonate (Boc)₂O TM->RE

Caption: Retrosynthetic analysis of the target molecule.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate anhydride. This forms a transient tetrahedral intermediate which subsequently collapses, eliminating a stable tert-butyl carbonate leaving group. The leaving group then decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, driving the reaction to completion.

G cluster_0 Nucleophilic Attack cluster_1 Collapse & Decomposition Amine R-NH₂ Boc Anhydride (Boc)₂O Amine->Boc Anhydride 1. Attack Intermediate Tetrahedral Intermediate Intermediate->Intermediate_2 2. Collapse Product R-NH-Boc Leaving Group tBuO⁻ + CO₂ Intermediate_2->Leaving Group 3. Decompose

Caption: Mechanism of the N-Boc protection reaction.

Field-Validated Synthetic Protocol

This protocol is a robust, self-validating system for the synthesis of the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate from (3-bromo-1,2-oxazol-5-yl)methanamine.

Materials:

  • (3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq)[8]

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (NEt₃) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq).

    • Causality: Starting with a dry flask is crucial as (Boc)₂O is sensitive to moisture, which can lead to its decomposition and reduce yield.

  • Dissolution: Dissolve the amine in anhydrous DCM or THF (~0.2 M concentration).

    • Causality: DCM and THF are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize both the amine starting material and the (Boc)₂O reagent.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: Triethylamine acts as a base to neutralize the acidic proton on the carbamic acid intermediate and any trace acids present, preventing side reactions and driving the equilibrium towards the product.[7]

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: A slight excess of (Boc)₂O ensures complete conversion of the starting amine. Dropwise addition at a reduced temperature helps to control any potential exotherm.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical Properties

A summary of the key physical and chemical identifiers for tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is provided below. While a dedicated CAS number for this specific compound is not widely indexed in major databases like PubChem as of early 2026, its properties can be reliably calculated or inferred from its structure and precursors.

PropertyValueSource
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate-
Molecular Formula C₉H₁₃BrN₂O₃Calculated
Molecular Weight 277.12 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Soluble in DCM, THF, Ethyl Acetate, MethanolInferred
Precursor CAS 2763-93-1 ((3-bromo-1,2-oxazol-5-yl)methanamine)[8]

Applications in Drug Discovery and Synthesis

The true value of this compound is realized in its application as a versatile intermediate. Its bifunctional nature allows for a logical and stepwise construction of complex molecular architectures.

Strategic Deprotection and Functionalization

The primary workflow involves leveraging the two orthogonal reactive sites. The bromine can be functionalized first, followed by Boc deprotection and subsequent reaction of the resulting amine, or vice-versa, depending on the desired target and the compatibility of the reagents.

G cluster_0 Starting Building Block cluster_1 Pathway A: Functionalize Bromine First cluster_2 Pathway B: Deprotect Amine First Start tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate CrossCoupling Suzuki / Sonogashira etc. (R-B(OH)₂ or R-C≡CH, Pd cat.) Start->CrossCoupling Pd(0) DeprotectionB Acidic Deprotection (TFA in DCM) Start->DeprotectionB H⁺ CoupledIntermediate Boc-Protected Coupled Product CrossCoupling->CoupledIntermediate DeprotectionA Acidic Deprotection (TFA in DCM) CoupledIntermediate->DeprotectionA FinalAmineA Final Amine A (Ready for Amidation etc.) DeprotectionA->FinalAmineA FreeAmine (3-bromo-1,2-oxazol-5-yl)methanamine DeprotectionB->FreeAmine Amidation Amide Coupling (R-COOH, EDC/HOBt) FreeAmine->Amidation FinalAmideB Final Amide B (Ready for Cross-Coupling) Amidation->FinalAmideB

Caption: Synthetic pathways utilizing the orthogonal reactivity.

Exemplary Applications
  • Kinase Inhibitor Scaffolds: The isoxazole ring can serve as a hinge-binding motif in kinase inhibitors. The bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling to occupy the hydrophobic pocket of the ATP binding site. The deprotected amine can then be acylated to introduce substituents that provide additional interactions and improve selectivity.

  • GPCR Ligand Development: Many G-protein coupled receptor (GPCR) ligands feature an aromatic core and a basic amine. This building block provides a direct route to such compounds. The bromine can be elaborated into a larger aromatic system, and the deprotected amine provides the necessary basic center for receptor interaction.

  • Fragment-Based Drug Discovery (FBDD): The deprotected amine, (3-bromo-1,2-oxazol-5-yl)methanamine, is an ideal fragment for screening campaigns. Hits can be readily elaborated into more potent leads using the synthetic pathways described above, making the Boc-protected version a key asset for follow-up chemistry.

Conclusion

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its design embodies the principles of synthetic efficiency, incorporating a privileged heterocyclic core with two orthogonal handles for controlled, stepwise molecular elaboration. This guide has provided the fundamental knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs. As the demand for novel, complex, and highly specific therapeutics continues to grow, the importance of well-designed building blocks like this one will only increase, paving the way for the discovery of the next generation of medicines.

References

The Strategic Utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Primer for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole motif is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups, such as esters and amides. Its inherent polarity and capacity for hydrogen bonding allow for critical interactions within biological targets. Within this valuable class of heterocycles, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly strategic building block. This guide provides an in-depth analysis of this compound's physicochemical properties, a detailed synthesis and characterization protocol, and explores its application as a key intermediate in the development of advanced molecular entities.

Core Molecular Attributes

This compound, systematically named tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a bifunctional synthetic intermediate. The molecule's utility is derived from two key features: the bromine atom at the 3-position, which serves as a handle for cross-coupling reactions, and the Boc-protected aminomethyl group at the 5-position, which allows for subsequent elaboration after deprotection.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BrN₂O₃[1]
Molecular Weight 277.11 g/mol [1]
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[1]
CAS Numbers 903131-45-3, 154016-57-6[1]
Physical Form Solid
Predicted Boiling Point 391.5 ± 32.0 °C at 760 mmHg
Predicted Density 1.437 ± 0.06 g/cm³

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available propargyl amine. The causality behind this pathway lies in the robust and regioselective nature of isoxazole formation via 1,3-dipolar cycloaddition, followed by a standard amine protection strategy.

Part 1: Synthesis of (3-Bromoisoxazol-5-yl)methanamine

The foundational step is the [3+2] cycloaddition of a nitrile oxide with an alkyne. Dibromoformaldoxime serves as a stable and effective precursor to the highly reactive bromonitrile oxide in situ.

  • Rationale : The reaction between propargylamine and in situ generated bromonitrile oxide provides a direct route to the 3-bromo-5-aminomethylisoxazole core. The regioselectivity is governed by electronic factors, leading predominantly to the desired 3,5-disubstituted isomer.

Experimental Protocol: (3-Bromoisoxazol-5-yl)methanamine

  • Reaction Setup : To a stirred solution of propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate, add a mild base, for example, sodium bicarbonate (1.5 eq).

  • Reagent Addition : Slowly add a solution of dibromoformaldoxime (1.1 eq) in ethyl acetate to the mixture at room temperature over 2-3 hours. The slow addition is critical to control the concentration of the reactive nitrile oxide and minimize side reactions.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Aqueous Workup : Upon completion, quench the reaction with water and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (3-bromoisoxazol-5-yl)methanamine, which can be used in the next step without further purification or purified via column chromatography if necessary.

Part 2: Boc Protection

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that renders the amine unreactive for subsequent modifications at the C3-bromo position.

  • Rationale : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity with primary amines and the benign nature of its byproducts (tert-butanol and CO₂). A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic proton, driving the reaction to completion.

Experimental Protocol: this compound

  • Reaction Setup : Dissolve the crude (3-bromoisoxazol-5-yl)methanamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition : Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in the same solvent at 0 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous phase with DCM (3x).

  • Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The expected spectral data are as follows:

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (singlet, 9H, ~1.45 ppm), the methylene protons (doublet, 2H, ~4.40 ppm), a broad singlet for the NH proton (~5.10 ppm), and the isoxazole proton (singlet, 1H, ~6.35 ppm).
¹³C NMR Resonances for the Boc methyl carbons (~28.3 ppm), the methylene carbon (~37.5 ppm), the Boc quaternary carbon (~80.5 ppm), the isoxazole C4 (~103.0 ppm), the isoxazole C3 attached to bromine (~145.0 ppm), the Boc carbonyl carbon (~155.8 ppm), and the isoxazole C5 (~170.0 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z ~277/279, showing the characteristic isotopic pattern for a monobrominated compound.

Application in Synthetic Strategy: A Gateway to Novel Scaffolds

The primary utility of this compound lies in its capacity for selective, sequential functionalization. The C3-bromine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, forming the core of many drug candidates.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a field-proven, robust method for forming C-C bonds. The workflow below illustrates a typical application of this building block.

  • Causality : The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME) is critical for efficient catalytic turnover. The base activates the boronic acid, while the palladium complex facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: 1. This compound (1.0 eq) 2. Aryl Boronic Acid (1.2 eq) 3. Base (e.g., K₂CO₃, 2.0 eq) atmosphere Evacuate and backfill flask with an inert gas (e.g., Argon) reagents->atmosphere catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh₃)₄, 0.05 eq) atmosphere->catalyst solvent Add anhydrous solvent (e.g., Dioxane/Water) catalyst->solvent heat Heat reaction mixture (e.g., 90-100 °C) for 4-12 h solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to RT and dilute with Ethyl Acetate monitor->cool filter Filter through Celite® to remove Palladium residues cool->filter wash Aqueous wash with water and brine filter->wash purify Dry, concentrate, and purify by flash column chromatography wash->purify final_product 3-Aryl-5-(N-Boc)aminomethylisoxazole purify->final_product Yields C3-Arylated Product

References

Spectroscopic Data of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its isoxazole core is a feature of numerous biologically active compounds.[1] The presence of a bromine atom provides a handle for further synthetic transformations, while the N-Boc protected aminomethyl group allows for controlled elaboration into more complex structures. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final target molecules.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, contains several key features that dictate its spectroscopic properties:

  • 3-Bromoisoxazole Ring: A five-membered aromatic heterocycle with a bromine substituent at the 3-position.

  • Aminomethyl Linker: A methylene (-CH₂-) group connecting the isoxazole ring to the protected amine.

  • N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom, which is a common protecting group in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the methylene protons, the N-H proton, and the protons of the tert-butyl group.

Chemical Shift (δ) / ppm Multiplicity Integration Assignment
~ 6.5 - 6.7Singlet (s)1HIsoxazole H-4
~ 5.0 - 5.2Broad Singlet (br s)1HN-H
~ 4.4 - 4.6Doublet (d)2H-CH₂-
~ 1.4 - 1.5Singlet (s)9H-C(CH₃)₃

Causality Behind Expected Chemical Shifts:

  • Isoxazole Proton (H-4): The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around 6.5-6.7 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the substituents.

  • N-H Proton: The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary depending on the solvent and concentration.

  • Methylene Protons (-CH₂-): These protons are adjacent to the isoxazole ring and the N-Boc group. They are expected to appear as a doublet due to coupling with the N-H proton.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.4-1.5 ppm, a characteristic region for this group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) / ppm Assignment
~ 168 - 170Isoxazole C-5
~ 155 - 156Carbonyl C=O (Boc)
~ 140 - 142Isoxazole C-3
~ 102 - 104Isoxazole C-4
~ 80 - 81Quaternary Carbon -C (CH₃)₃ (Boc)
~ 38 - 40Methylene C H₂
~ 28 - 29Methyl C H₃ (Boc)

Causality Behind Expected Chemical Shifts:

  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are dictated by their position relative to the heteroatoms and the bromine substituent. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a characteristic downfield position around 155-156 ppm.

  • Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds of the Boc-carbamate group, as well as vibrations from the isoxazole ring.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment
~ 3350 - 3400Medium, SharpN-H Stretch
~ 2980 - 2850Medium to StrongC-H Stretch (Aliphatic)
~ 1700 - 1720Strong, SharpC=O Stretch (Urethane)
~ 1500 - 1530Medium to StrongN-H Bend and C-N Stretch
~ 1250 and 1160StrongC-O Stretch (Urethane)
~ 1450 - 1480MediumC=N/C=C Stretch (Isoxazole Ring)
~ 600 - 700Medium to WeakC-Br Stretch

Causality Behind Expected Absorptions:

  • N-H Stretch: The N-H stretching vibration of the carbamate will appear as a relatively sharp band in the 3350-3400 cm⁻¹ region.

  • C=O Stretch: The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-O Stretches: The C-O single bond stretches of the urethane moiety typically result in two strong bands.

  • Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring will appear in the 1450-1480 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond stretch is expected to be in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 276 and 278 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 277.12 g/mol .

  • Major Fragments:

    • m/z 220/222: Loss of isobutylene (56 Da) from the molecular ion via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.

    • m/z 177: Loss of the Boc group (100 Da) from the molecular ion.

    • m/z 176/178: Cleavage of the C-N bond between the methylene group and the nitrogen, resulting in the bromoisoxazolylmethyl cation.

    • m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.

Visualization of Key Fragmentation Pathways

MS_Fragmentation M [M]⁺˙ m/z 276/278 F1 [M - C₄H₈]⁺˙ m/z 220/222 M->F1 - C₄H₈ F2 [M - C₅H₉O₂]⁺ m/z 177 M->F2 - C₅H₉O₂ F3 [C₅H₄BrNO]⁺ m/z 176/178 M->F3 - C₄H₅NO₂ F4 [C₄H₉]⁺ m/z 57 M->F4 - C₅H₅BrNO₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification of this compound. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, thereby validating the integrity of this crucial synthetic intermediate and contributing to the success of complex drug discovery and development programs.

References

A Comprehensive Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Innovations in Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides an in-depth overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties, synthesis, quality control, and commercial sourcing of this versatile compound. Furthermore, it explores its applications as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide aims to be an authoritative resource, integrating technical data with practical insights to support advanced research and development projects.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in medicinal chemistry. The strategic incorporation of a bromine atom and a Boc-protected aminomethyl group at the 3- and 5-positions, respectively, yields this compound, a highly versatile and reactive intermediate. This compound provides medicinal chemists with a valuable tool for introducing the isoxazole moiety into larger, more complex molecules, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

PropertyValueReference
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[3]
Synonyms 3-Bromo-5-(tert-butoxycarbonylaminomethyl)isoxazole, (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester[3]
CAS Numbers 903131-45-3, 154016-57-6[3]
Molecular Formula C₉H₁₃BrN₂O₃
Molecular Weight 277.12 g/mol
Appearance Solid[4]
Storage Temperature Refrigerator (2-8 °C)[4]

Note on CAS Numbers: It is important for researchers to be aware that both CAS numbers 903131-45-3 and 154016-57-6 are used in literature and commercial listings to refer to this compound. Cross-referencing by name and structure is recommended when sourcing this material.

Synthesis and Manufacturing: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several variations exist, a common and logical synthetic strategy involves the initial formation of a 3-bromoisoxazole core, followed by functional group manipulations at the 5-position.

A plausible and efficient synthetic pathway can be conceptualized as follows:

G cluster_0 Core Formation cluster_1 Functional Group Interconversion cluster_2 Protection A Propargyl Alcohol B 3-Bromo-5-(hydroxymethyl)isoxazole A->B [1] 1,3-Dipolar Cycloaddition with Dibromoformaldoxime C 3-Bromo-5-(mesyloxymethyl)isoxazole B->C [2] Mesylation D 3-Bromo-5-(azidomethyl)isoxazole C->D [3] Azide Displacement E 3-Bromo-5-(aminomethyl)isoxazole D->E [4] Staudinger Reduction F 3-Bromo-5-(N-Boc)aminomethyl)isoxazole E->F [5] Boc Protection

Figure 1: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis based on established chemical transformations for similar structures.

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

This step typically involves a 1,3-dipolar cycloaddition reaction between a suitable alkyne and a source of bromonitrile oxide. Propargyl alcohol is a common starting material, reacting with dibromoformaldoxime in the presence of a base.[5]

Step 2: Mesylation of the Hydroxyl Group

To facilitate nucleophilic substitution, the hydroxyl group is converted to a better leaving group, such as a mesylate.

  • To a solution of 3-bromo-5-(hydroxymethyl)isoxazole in a suitable aprotic solvent (e.g., dichloromethane), triethylamine is added.

  • The reaction mixture is cooled in an ice bath, and methanesulfonyl chloride is added dropwise.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Workup involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase.

Step 3: Azide Displacement

The mesylate is displaced with an azide anion to introduce the nitrogen functionality.

  • The crude 3-bromo-5-(mesyloxymethyl)isoxazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Sodium azide is added, and the mixture is heated to facilitate the substitution reaction.

  • After completion, the reaction is quenched with water and extracted with an organic solvent.

Step 4: Staudinger Reduction of the Azide

The azide is reduced to the primary amine using the mild and efficient Staudinger reduction.[6][7]

  • The crude 3-bromo-5-(azidomethyl)isoxazole is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Triphenylphosphine is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by the evolution of nitrogen gas and TLC.

  • Upon completion, the solvent is removed, and the crude amine is purified.

Step 5: Boc Protection of the Amine

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • The crude 3-bromo-5-(aminomethyl)isoxazole is dissolved in a suitable solvent such as dichloromethane.

  • A base, for example triethylamine, is added, followed by di-tert-butyl dicarbonate (Boc₂O).

  • The reaction is stirred at room temperature until the starting amine is fully consumed.

  • The reaction mixture is then washed, dried, and concentrated. The final product is typically purified by column chromatography.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the isoxazole proton, the methylene protons adjacent to the nitrogen and the isoxazole ring, and the nine protons of the tert-butyl group.
¹³C NMR Resonances corresponding to the carbons of the isoxazole ring, the methylene carbon, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the absence of significant impurity peaks. A reverse-phase C18 column with a water/acetonitrile gradient is a common method for purity analysis of such compounds.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

G A This compound B Suzuki Coupling A->B C-Br bond functionalization C Sonogashira Coupling A->C C-Br bond functionalization D Buchwald-Hartwig Amination A->D C-Br bond functionalization E Deprotection and Amide Coupling A->E N-Boc functionalization

Figure 2: Key Reaction Pathways for Derivatization.

The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. The Boc-protected amine at the 5-position can be readily deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized, for instance, through amide bond formation.

This dual functionality makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.[2] Its applications extend to the synthesis of agrochemicals, such as pesticides and herbicides, where the isoxazole moiety can enhance efficacy.[2]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).

SupplierPurity (Typical)Available Quantities
Sigma-Aldrich ≥97%mg to g scale
Parchem InquireBulk quantities available
Alfa Chemistry ≥96%g to kg scale
ChemicalBook Varies by suppliermg to kg scale
Echemi Varies by supplierg to kg scale

Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[4]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its versatile reactivity, provides a reliable platform for the development of novel compounds with potential therapeutic and agrochemical applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers and developers in their pursuit of scientific innovation.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for ester and amide groups, coupled with its favorable metabolic stability, makes it a highly sought-after heterocyclic core. 3-Bromo-5-(N-Boc)aminomethylisoxazole is a particularly valuable bifunctional building block.[1][2] The bromine atom at the 3-position serves as a versatile handle for carbon-carbon bond formation, while the N-Boc protected aminomethyl side chain at the 5-position provides a latent site for further diversification or for modulating physicochemical properties.[1]

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] Applying this reaction to this compound allows for the direct installation of a wide array of aryl and heteroaryl substituents, rapidly generating libraries of novel, drug-like molecules. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed experimental protocol for successfully employing this key reaction.

A critical feature of the substrate is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally stable under the basic and often heated conditions of the Suzuki coupling, yet it can be cleanly removed under mild acidic conditions post-coupling.[5][6][7] This orthogonality is essential for multi-step synthetic strategies, allowing for selective manipulation of the newly installed aryl group before unmasking the primary amine for subsequent elaboration.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

The success of a Suzuki coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle.[8][9] Understanding the function of each step is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Product Ar-Pd(II)(Br)L₂ (Oxidative Adduct) Pd0->OA_Product Oxidative Addition + Ar-Br TM_Intermediate Ar-Pd(II)(Ar')L₂ OA_Product->TM_Intermediate Transmetalation + Ar'-B(OR)₂ + Base TM_Intermediate->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) TM_Intermediate->Product Reductive Elimination ArBr 3-Bromo-isoxazole (Ar-Br) Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Base Base (e.g., K₂CO₃)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This is often the rate-determining step.[3][9] The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[3] For challenging substrates like heteroaryl chlorides, or to accelerate the reaction with bromides, the use of electron-rich and bulky phosphine ligands is critical. These ligands increase electron density on the palladium center, facilitating its insertion into the C-Br bond.[3][9]

  • Transmetalation: In this step, the organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the bromide. This process is not spontaneous; it requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which readily engages in ligand exchange with the Pd(II) center.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water can significantly influence the rate and efficiency of this step.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][10] Bulky ligands on the palladium can promote this step by creating steric strain that is relieved upon product formation.[3]

Core Protocol: Suzuki Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific or challenging coupling partners.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Glassware: Schlenk flask or pressure vessel, magnetic stir bar, condenser

  • Inert Atmosphere: Argon or Nitrogen gas line with manifold

  • Analysis: TLC plates (silica gel), LC-MS

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Experimental Procedure

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh solids (isoxazole, boronic acid, base, catalyst) into Schlenk flask B Seal flask, then evacuate and backfill with Argon (3x) A->B C Add anhydrous solvents (Dioxane, Water) via syringe B->C D Sparity mixture with Argon for 10-15 minutes (degassing) C->D E Heat reaction to 85-100 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS (typically 4-16 hours) E->F G Cool to RT, dilute with Ethyl Acetate and Water F->G H Separate layers, extract aqueous phase with Ethyl Acetate (2x) G->H I Combine organics, wash with brine, dry (Na₂SO₄), and concentrate H->I J Purify crude product via silica gel column chromatography I->J

Caption: A flowchart of the key steps in the Suzuki coupling protocol.

  • Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02–0.05 equiv).

  • Inert Atmosphere: Seal the vessel. Connect it to a Schlenk line and carefully evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.

  • Solvent Addition: Through a septum, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Sparge the reaction mixture by bubbling argon or nitrogen gas through the solution via a long needle for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[10]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 85–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optimization and Substrate Scope

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides validated starting points for different classes of arylboronic acids.

EntryArylboronic Acid (1.2 eq.)Catalyst (mol%)Base (eq.)Solvent System (v/v)Temp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (5:1)90685-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (5:1)90490-98%
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)DME/H₂O (4:1)1001270-85%
4Pyridine-3-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)1001665-80%

Rationale for Selections:

  • Entry 2 (Electron-Rich): Electron-rich boronic acids often react faster, requiring standard conditions.

  • Entry 3 (Electron-Poor): Electron-deficient partners can be more sluggish. A stronger base like Cs₂CO₃ and a slightly more robust catalyst may be beneficial.[13]

  • Entry 4 (Heteroaryl): Heteroarylboronic acids can be prone to protodeborylation (hydrolysis).[10] Using a specialized, electron-rich Buchwald ligand (like SPhos) with a strong, non-nucleophilic base like K₃PO₄ in a less polar solvent system can improve yields.[13][14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficient degassing (O₂ present).3. Base is not strong enough or is hydrated.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough evacuation/backfilling and sparging of solvents.[15]3. Use freshly dried, anhydrous base. Consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments.
Protodeborylation 1. Boronic acid is unstable under the conditions.2. Reaction time is excessively long.3. Too much water in the solvent system.1. Switch to the corresponding pinacol boronate (BPin) ester, which is more stable.[15]2. Use a more active catalyst/ligand system to shorten reaction time.3. Reduce the amount of water or use an anhydrous protocol with KF as the base.
Homocoupling of Boronic Acid 1. Significant oxygen contamination.2. Using a Pd(II) source without a reducing agent.1. Improve inert atmosphere technique rigorously.[10][15]2. If using Pd(OAc)₂, ensure the phosphine ligand can reduce it to Pd(0) in situ, or switch to a Pd(0) source like Pd₂(dba)₃.
Boc Group Cleavage 1. Excessively high temperatures (>150 °C).2. Presence of strong Lewis or Brønsted acids.1. Keep reaction temperatures below 120 °C. Thermal deprotection typically requires higher temperatures.[16]2. Ensure all reagents and solvents are free from acidic impurities.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Isoxazole Scaffold and the Rise of a Versatile Building Block

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions have cemented its role as a cornerstone in the design of numerous therapeutic agents.[3] The isoxazole moiety is present in a wide range of marketed drugs, demonstrating its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7]

Within the vast chemical space of isoxazole derivatives, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly powerful and versatile building block for drug discovery programs.[8] This reagent is strategically bifunctional, offering two distinct and orthogonal points for chemical modification. The bromine atom at the 3-position serves as a versatile handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.[9][10][11] Concurrently, the 5-position is furnished with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group.[12] This latent primary amine, once deprotected, provides a crucial site for diversification, allowing chemists to explore structure-activity relationships (SAR) by installing a variety of side chains via amide bond formation, reductive amination, or other nucleophilic additions.

This guide provides a comprehensive overview of the core applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

II. Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.

PropertyValue
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[12]
CAS Number 903131-45-3[13]
Molecular Formula C₉H₁₃BrN₂O₃[12]
Molecular Weight 277.12 g/mol
Appearance Solid
Storage Refrigerator; keep away from moisture[13]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Hazard statements indicate potential for harm if swallowed or inhaled, and may cause skin and eye irritation.

  • Review the Safety Data Sheet (SDS) from the supplier before use.

III. Core Synthetic Applications & Protocols

The true power of this building block lies in its orthogonal reactivity. The following sections detail the primary transformations that medicinal chemists can exploit.

A. Palladium-Catalyzed Cross-Coupling at the 3-Position

The electron-deficient nature of the isoxazole ring and the C-Br bond make the 3-position ripe for functionalization via palladium catalysis.

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl scaffolds.[14][15] The reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and improve yields.[9]

Diagram: General Suzuki-Miyaura Coupling Scheme

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientific Rationale: The Sonogashira coupling provides a powerful method for linking terminal alkynes to sp² carbons, a key transformation for creating rigid scaffolds found in many bioactive molecules.[17][18] The reaction mechanism involves a dual catalytic cycle with palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] An amine base is crucial, serving both as a base and often as a solvent.[20]

Diagram: General Sonogashira Coupling Scheme

A generalized workflow for the Sonogashira coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast array of primary and secondary amines.[11][21] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[22][23] The success of this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[24]

Diagram: General Buchwald-Hartwig Amination Scheme

Workflow cluster_products Final Compound Library A Start: this compound B Step 1: Suzuki Coupling (Install Aryl Group at C3) A->B Aryl-B(OH)₂, Pd Catalyst, Base C Intermediate: 3-Aryl-5-(N-Boc)aminomethylisoxazole B->C D Step 2: Boc Deprotection (Unmask Amine at C5) C->D TFA, DCM E Intermediate: 3-Aryl-5-aminomethylisoxazole D->E F Step 3: Parallel Amide Coupling (Diversify Side Chain) E->F R'-COOH (x3), HATU, DIPEA P1 Product 1 (R' = Me) F->P1 P2 Product 2 (R' = Ph) F->P2 P3 Product 3 (R' = Cy) F->P3

References

Protocol for Boc deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Acid-Catalyzed Boc Deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Introduction: Unveiling the Core Amine

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1] Its widespread use stems from its remarkable stability under a variety of conditions and its clean, efficient removal under acidic conditions.[2][3] This application note provides a detailed protocol and scientific rationale for the deprotection of this compound, a key step in synthesizing more complex molecules. The resulting product, 3-bromo-5-(aminomethyl)isoxazole, serves as a versatile building block, with the isoxazole moiety being a prominent scaffold in numerous pharmacologically active compounds.[4] As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a deep understanding of the process, enabling researchers to confidently and successfully execute this critical transformation.

Scientific Integrity: Mechanism and Rationale

The acid-catalyzed deprotection of a Boc-protected amine is a well-established electrophilic cleavage reaction.[5] Understanding the mechanism is paramount to troubleshooting and optimizing the protocol. The process unfolds in a precise sequence of events:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] This initial step activates the Boc group, making it a better leaving group.

  • Fragmentation: Following protonation, the weak tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7]

  • Decarboxylation & Liberation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[7] It is crucial to perform this reaction in a well-vented fume hood or with an open system to allow for the safe escape of CO₂ gas.[1]

  • Final State: Under the acidic reaction conditions, the newly liberated and nucleophilic amine is immediately protonated, typically forming a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]

The primary challenge in Boc deprotection arises from the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate any nucleophilic sites on the substrate or solvent, leading to unwanted side products.[8] While the 3-bromo-isoxazole core is not highly nucleophilic, awareness of this potential side reaction is key to good laboratory practice. In cases with more sensitive substrates, such as those containing tryptophan or methionine residues, the addition of "scavenger" reagents like triisopropylsilane (TIS) or water is essential to trap the tert-butyl cation.[9][10]

Visualizing the Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc BocAmine->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation ProtonatedBoc->tBuCation H_plus H⁺ (from Acid) FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 CarbamicAcid->CO2 SideProducts Side Products tBuCation->SideProducts Alkylation (Side Reaction) AmmoniumSalt Amine Salt Product FreeAmine->AmmoniumSalt FreeAmine->AmmoniumSalt H_plus2 H⁺ (excess acid)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Detailed Experimental Protocols

Two robust protocols are presented below, utilizing common and highly effective reagent systems. The choice between them often depends on the desired final salt form and downstream applications.

Reagent/MaterialGradeSupplier (Example)Notes
This compound>95%Commercial SourceStarting material.[11]
Dichloromethane (DCM)AnhydrousSigma-AldrichUse a dry solvent to prevent unwanted side reactions.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Fisher ScientificCorrosive and moisture-sensitive. Handle in a fume hood.
4 M Hydrogen Chloride (HCl) in 1,4-DioxaneSolutionAcros OrganicsCorrosive. Dioxane is a suspected carcinogen.[12] Handle with care.
Diethyl Ether (Et₂O)AnhydrousVWR ChemicalsUsed for product precipitation.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueousLab PreparedFor neutralization during work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeAnyFor drying organic layers.
Protocol A: Trifluoroacetic Acid in Dichloromethane

This is often the method of choice for its speed and the volatility of the reagents, which simplifies product isolation.[13][14]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath (0 °C). This helps to control any potential exotherm and minimize side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[15] (See "Ensuring Success" section for TLC details).

  • Isolation: Once the starting material is fully consumed, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help remove residual TFA.

  • Purification (as TFA salt): The resulting crude amine trifluoroacetate salt is often pure enough for subsequent steps. If precipitation is desired, the crude oil can be triturated with cold diethyl ether.

  • Purification (as free amine): To obtain the free amine, dissolve the crude residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Hydrogen Chloride in 1,4-Dioxane

This method is highly efficient and provides the product as a stable hydrochloride salt, which is often crystalline and easy to handle.[5][16][17]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM (optional, if solubility in dioxane is low).

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq) to the starting material at room temperature with stirring.

  • Reaction & Precipitation: Stir the reaction at room temperature. The deprotected amine hydrochloride salt will often precipitate from the solution as a white solid. The reaction is typically complete in 30-60 minutes.[16][17]

  • Monitoring: Monitor the reaction by TLC, taking an aliquot, quenching it with NaHCO₃, extracting with ethyl acetate, and spotting the organic layer.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to afford the pure 3-bromo-5-(aminomethyl)isoxazole hydrochloride.

Data Summary and Workflow

Table of Protocol Parameters
ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Acid Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Time 1-3 hours30-60 minutes
Work-up Evaporation or Aqueous WashFiltration
Product Form Trifluoroacetate Salt or Free AmineHydrochloride Salt
Key Advantage Volatile reagents, easy removalOften yields a crystalline, easy-to-isolate salt

Experimental Workflow Diagram

Deprotection_Workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool to 0°C (Protocol A Only) dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temp add_acid->react monitor Monitor by TLC react->monitor tlc_check Reaction Complete? monitor->tlc_check workup Work-up & Isolation characterize Characterize Product (NMR, MS) workup->characterize end End characterize->end tlc_check->react No tlc_check->workup Yes

References

Application of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a detailed exploration of the synthetic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a versatile heterocyclic building block, in the context of modern agrochemical development. We will delve into the strategic importance of the isoxazole scaffold, key synthetic transformations, and provide detailed protocols for its application, underscoring the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Isoxazole Scaffold: A Privileged Motif in Agrochemicals

The isoxazole ring is a prominent structural motif in a wide array of commercial and investigational agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] Its prevalence is attributed to a combination of favorable physicochemical properties, metabolic stability, and the ability to adopt specific three-dimensional conformations that allow for potent and selective interactions with biological targets. The isoxazole moiety is a key pharmacophore in several bioactive compounds, contributing to their efficacy in controlling pests and weeds.[4][5]

Key attributes of the isoxazole scaffold in agrochemicals:

  • Metabolic Stability: The aromatic nature of the isoxazole ring often confers resistance to metabolic degradation in plants and insects, leading to prolonged activity.

  • Target Interaction: The arrangement of nitrogen and oxygen atoms in the ring allows for specific hydrogen bonding and other non-covalent interactions with enzyme active sites or protein receptors.

  • Structural Rigidity: The planar isoxazole ring can serve as a rigid scaffold to orient appended functional groups in a precise manner for optimal target binding.

This compound is a particularly valuable synthetic intermediate due to the presence of three key functional handles:

  • The 3-Bromo Group: A versatile point for modification, primarily through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse aryl, heteroaryl, or other organic fragments.

  • The N-Boc Protected Aminomethyl Group: The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions used to functionalize the 3-position. Its facile removal under acidic conditions reveals a primary amine that can be further derivatized to introduce additional diversity and modulate the biological activity and physicochemical properties of the final compound.

  • The Isoxazole Core: The inherent biological relevance of the isoxazole ring itself.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound in agrochemical synthesis is primarily centered on the functionalization of the 3-position of the isoxazole ring and subsequent manipulation of the aminomethyl side chain.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of particular importance.

The Suzuki-Miyaura reaction enables the coupling of the 3-bromoisoxazole with a variety of organoboron reagents (boronic acids or esters) to form a C-C bond. This is a widely used strategy for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in agrochemicals.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the product.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Synthesis of a 3-Aryl-5-(N-Boc)aminomethylisoxazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

ReagentMolar Equiv.
This compound1.0
Arylboronic acid1.2
Pd(OAc)₂0.02
SPhos0.04
K₂CO₃2.0
Toluene/H₂O (4:1)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Bromoisoxazole 3-Bromo-5-(N-Boc) aminomethylisoxazole Pd(0) Pd(0)Ln 3-Bromoisoxazole->Pd(0) Oxidative Addition Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Pd(II)_Complex Isoxazolyl-Pd(II)-Br Arylboronic_Acid->Pd(II)_Complex Transmetalation (with base) Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Complex Isoxazolyl-Pd(II)-Ar Transmetalation Transmetalation Coupled_Product 3-Aryl-5-(N-Boc) aminomethylisoxazole Pd(II)_Aryl_Complex->Coupled_Product Reductive Elimination Reductive_Elimination Reductive Elimination Coupled_Product->Pd(0) Catalyst Regeneration

Suzuki-Miyaura cross-coupling workflow.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][6] This reaction is highly valuable in agrochemical synthesis for introducing substituted amino groups, which can significantly influence the biological activity of a molecule.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, a palladium catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as Josiphos or Xantphos often providing excellent results.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol: Synthesis of a 3-(Arylamino)-5-(N-Boc)aminomethylisoxazole Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline.

ReagentMolar Equiv.
This compound1.0
Aniline derivative1.2
Pd₂(dba)₃0.01
Xantphos0.02
NaOt-Bu1.4
Anhydrous Toluene-

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOt-Bu (1.4 eq) to a flame-dried Schlenk flask.

  • In a separate flask, dissolve this compound (1.0 eq), the aniline derivative (1.2 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) in anhydrous, degassed toluene.

  • Add the solution of the reactants and catalyst to the flask containing the base.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(arylamino)-5-(N-Boc)aminomethylisoxazole.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Bromoisoxazole 3-Bromo-5-(N-Boc) aminomethylisoxazole Pd(0) Pd(0)Ln 3-Bromoisoxazole->Pd(0) Oxidative Addition Amine Amine (R₂NH) Pd(II)_Complex Isoxazolyl-Pd(II)-Br Amine->Pd(II)_Complex Coordination & Deprotonation (with base) Oxidative_Addition Oxidative Addition Pd(II)_Amido_Complex Isoxazolyl-Pd(II)-NR₂ Amine_Coordination Amine Coordination & Deprotonation Coupled_Product 3-(Amino)-5-(N-Boc) aminomethylisoxazole Pd(II)_Amido_Complex->Coupled_Product Reductive Elimination Reductive_Elimination Reductive Elimination Coupled_Product->Pd(0) Catalyst Regeneration

Buchwald-Hartwig amination workflow.
Deprotection of the N-Boc Group

The final key transformation is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Causality Behind Experimental Choices:

  • Reagent: TFA is a strong acid that efficiently cleaves the Boc group. It is also volatile, which facilitates its removal after the reaction is complete.

  • Solvent: Dichloromethane (DCM) is a common solvent for Boc deprotection as it is inert to the acidic conditions and readily dissolves the starting material.

  • Temperature: The reaction is typically carried out at room temperature, although it can be cooled to 0 °C initially to control any exotherm.

Experimental Protocol: Boc Deprotection of a Substituted 5-(N-Boc)aminomethylisoxazole

This protocol describes a general procedure for the removal of the Boc group from a functionalized isoxazole derivative.[4][7]

ReagentConcentration/Volume
Substituted 5-(N-Boc)aminomethylisoxazole-
Dichloromethane (DCM)10 volumes
Trifluoroacetic acid (TFA)10 volumes

Procedure:

  • Dissolve the substituted 5-(N-Boc)aminomethylisoxazole in DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 volumes) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude product is the trifluoroacetate salt of the amine. This can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

  • If the free amine is desired, extract the aqueous layer with an organic solvent, dry the combined organic layers over a drying agent, filter, and concentrate to yield the deprotected product.

Boc_Deprotection Boc_Protected_Amine N-Boc Protected Amine TFA Trifluoroacetic Acid (TFA) in DCM Boc_Protected_Amine->TFA Reaction with Acid Protonation Protonation of Carbonyl Oxygen Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-butyl cation Decarboxylation Decarboxylation (loss of CO₂) Free_Amine Free Amine Decarboxylation->Free_Amine Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt Protonation by excess TFA

Mechanism of TFA-mediated Boc deprotection.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic combination of a modifiable 3-bromo position and a protected aminomethyl group allows for the systematic exploration of chemical space around the privileged isoxazole scaffold. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Boc deprotection provide researchers with a reliable toolkit for the development of the next generation of fungicides, herbicides, and insecticides. A thorough understanding of the principles behind these reactions, as outlined in this guide, is essential for the rational design and efficient synthesis of innovative crop protection solutions.

References

The Strategic Application of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole as a high-value fragment in modern drug discovery. We delve into the chemical rationale for its design, present detailed protocols for its synthesis and derivatization, and provide step-by-step methodologies for its application in fragment-based screening campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to address challenging biological targets. We will explore its role in identifying initial hits and guiding subsequent lead optimization, supported by established principles of medicinal chemistry and biophysical screening techniques.

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] The isoxazole ring is a prominent scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules due to its favorable physicochemical properties and ability to engage in a variety of intermolecular interactions.[4][5][6]

This compound has been designed to capitalize on the strengths of both the isoxazole core and the principles of FBDD. Its structure incorporates several key features:

  • The Isoxazole Core: A five-membered aromatic heterocycle that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its metabolic stability and synthetic tractability make it an attractive core for medicinal chemistry.[6][7]

  • The Bromine Atom at the 3-Position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the controlled and directional growth of the fragment into unexplored regions of a protein's binding pocket.[8]

  • The N-Boc-Aminomethyl Group at the 5-Position: This provides a protected primary amine, which can be deprotected to reveal a key hydrogen bond donor and a point for further derivatization through amide bond formation or reductive amination. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during initial synthetic manipulations and can be removed under mild acidic conditions.[9][10]

The combination of these features in a compact, fragment-sized molecule provides a powerful starting point for drug discovery campaigns targeting a wide range of protein classes, including enzymes like kinases and proteases.[11][12]

Physicochemical Properties and Synthesis

A thorough understanding of the fragment's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₃BrN₂O₃[9]
Molecular Weight 277.12 g/mol [9]
IUPAC Name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[9]
CAS Number 903131-45-3[9]
Representative Synthesis Protocol

Scheme 1: Proposed Synthesis of this compound

Synthesis start Propargyl Amine boc_protection Boc Protection start->boc_protection (Boc)₂O, Base intermediate1 N-Boc-propargylamine boc_protection->intermediate1 cycloaddition 1,3-Dipolar Cycloaddition with Bromonitrile Oxide intermediate1->cycloaddition Generated in situ from dibromoformaldoxime product This compound cycloaddition->product

Caption: Proposed synthetic route to the target fragment.

Step-by-Step Procedure:

  • Boc-Protection of Propargyl Amine: To a solution of propargyl amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves washing with aqueous solutions and purification by column chromatography to yield N-Boc-propargylamine.[13]

  • 1,3-Dipolar Cycloaddition: The key isoxazole ring formation is achieved via a 1,3-dipolar cycloaddition. Bromonitrile oxide is generated in situ from the dehydrohalogenation of dibromoformaldoxime using a mild base such as sodium bicarbonate.[1] In a biphasic system of ethyl acetate and aqueous sodium bicarbonate, N-Boc-propargylamine (1.0 eq) is reacted with dibromoformaldoxime (1.1 eq) at room temperature. The reaction is typically stirred for 12-24 hours. Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to afford this compound.

Application in Fragment-Based Drug Discovery

The true value of this compound lies in its application as a starting point for identifying and optimizing potent and selective inhibitors.

FBDD Workflow Overview

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization A Fragment Library Screening (e.g., NMR, X-ray, SPR) B Hit Validation & Characterization A->B Identify Binders C Structure-Guided Design (Co-crystal Structures) B->C Confirmed Hit D Synthetic Elaboration (e.g., Suzuki Coupling) C->D Design Analogs E SAR Analysis D->E Synthesize & Test E->C Iterate F Lead Candidate E->F

Caption: General workflow for FBDD using the isoxazole fragment.

Protocol for Fragment Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[5] Protein-observed 2D NMR experiments, such as ¹H-¹⁵N HSQC, are particularly robust.

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

  • This compound stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes and spectrometer (≥ 600 MHz recommended).

Procedure:

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein. Ensure the protein is stable and monomeric under the NMR conditions.

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference against which changes will be measured.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically ranging from 100 µM to 1 mM.

  • Acquire Test Spectrum: After a brief incubation period, acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum indicate binding of the fragment to the protein in the vicinity of those residues.

  • Hit Validation: To confirm the binding is specific, perform a titration experiment by adding increasing concentrations of the fragment and monitoring the dose-dependent changes in the chemical shifts. The dissociation constant (Kₔ) can be estimated from this data.

Protocol for Hit Validation using X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable atomic-level information for structure-guided design.[11][14]

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein in its apo (unliganded) form.

  • Crystal Soaking: Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound at a concentration typically between 1-10 mM. Transfer the apo crystals to this solution and allow them to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model. Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • Binding Mode Analysis: If the fragment is present, build it into the electron density and refine the complex structure. Analyze the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This structural information will guide the subsequent hit-to-lead optimization.

Hit-to-Lead Optimization: Expanding the Fragment

Once this compound is validated as a hit, its two key functional handles can be exploited to improve potency and selectivity.

Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 3-position is ideal for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, allowing for the exploration of adjacent pockets.[8]

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 eq).

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq).

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent (e.g., 1,4-dioxane/water or DME).

Procedure:

  • To a reaction vessel, add this compound, the boronic acid derivative, the base, and the palladium catalyst.

  • Degas the solvent and add it to the vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Modification of the Aminomethyl Side Chain

The N-Boc protecting group can be readily removed to enable further modifications.

Protocol for Boc-Deprotection:

  • Dissolve the Boc-protected isoxazole derivative in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane (e.g., 4M solution).[10]

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.

The resulting primary amine can then be acylated with various carboxylic acids or subjected to reductive amination with aldehydes to explore another vector of chemical space.

Conclusion and Future Perspectives

This compound represents a strategically designed, high-value fragment for drug discovery. Its inherent chemical features—a stable, interactive core and two orthogonal synthetic handles—provide a robust platform for FBDD campaigns. The protocols outlined in this guide offer a practical framework for researchers to utilize this fragment in screening, hit validation, and lead optimization. As drug discovery continues to tackle increasingly complex and challenging targets, the rational design and application of versatile fragments like this compound will be paramount to success. Future work will focus on the development of pre-elaborated libraries based on this scaffold to further accelerate the hit-to-lead process.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Brom-5-(N-Boc)aminomethylisoxazol für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem erfahrenen Anwendungswissenschaftler

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des vielseitigen Bausteins 3-Brom-5-(N-Boc)aminomethylisoxazol für Struktur-Wirkungs-Beziehungs-Studien (SAR). Isoxazole sind eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie, die in einer Vielzahl von therapeutischen Wirkstoffen vorkommen.[1][2][3][4][5] Ihre Fähigkeit, an einer Reihe von biologischen Zielen zu wirken, macht sie zu attraktiven Gerüsten für die Arzneimittelentwicklung.[1][2][3][4] Dieser Leitfaden beschreibt bewährte Protokolle für die selektive Funktionalisierung an den Positionen C3 und C5 des Isoxazolrings, um eine vielfältige Bibliothek von Analoga für die systematische Untersuchung von SAR zu erstellen.[6][7][8][9]

Einleitung: Die Bedeutung von Isoxazolen und SAR-Studien

Isoxazole sind fünfgliedrige aromatische Heterozyklen, die aufgrund ihrer einzigartigen elektronischen Eigenschaften und ihrer Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, in der medizinischen Chemie von großer Bedeutung sind.[1][2][3][4][5] Sie sind in zahlreichen von der FDA zugelassenen Medikamenten enthalten, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[3][4][5]

Struktur-Wirkungs-Beziehungs-Studien (SAR) sind ein Eckpfeiler der modernen Arzneimittelentwicklung.[6][9] Durch die systematische Modifikation der chemischen Struktur eines Leitmoleküls und die Bewertung der Auswirkungen dieser Änderungen auf die biologische Aktivität können Forscher wichtige Erkenntnisse über die molekularen Determinanten der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften gewinnen.[6][7] Dieser Prozess ist entscheidend für die Optimierung von Leitstrukturen zu klinischen Kandidaten.[6][7]

Der hier vorgestellte Baustein, 3-Brom-5-(N-Boc)aminomethylisoxazol, ist strategisch für SAR-Studien konzipiert. Die Brom-Substitution an der C3-Position dient als vielseitiger Anknüpfungspunkt für verschiedene palladiumkatalysierte Kreuzkupplungsreaktionen. Gleichzeitig ermöglicht die Boc-geschützte Aminomethylgruppe an der C5-Position eine nachfolgende Funktionalisierung nach der Derivatisierung an der C3-Position.

Strategischer Überblick der Derivatisierung

Die folgende Abbildung veranschaulicht die zweistufige Strategie zur Erzeugung einer diversifizierten Molekülbibliothek aus dem zentralen Baustein.

Derivatization_Strategy Start 3-Brom-5-(N-Boc)aminomethylisoxazol C3_Derivatization C3-Derivatisierung (Suzuki, Sonogashira, Buchwald-Hartwig) Start->C3_Derivatization Kreuzkupplung Boc_Deprotection Boc-Entschützung C3_Derivatization->Boc_Deprotection Säurebehandlung C5_Derivatization C5-Derivatisierung (Amidkopplung) Boc_Deprotection->C5_Derivatization Amidierung Library Diverse Analoga-Bibliothek für SAR-Studien C5_Derivatization->Library

Abbildung 1: Strategischer Arbeitsablauf für die Derivatisierung.

Synthese des Kernbausteins: 3-Brom-5-(N-Boc)aminomethylisoxazol

Der Ausgangsbaustein, 3-Brom-5-(N-Boc)aminomethylisoxazol (CAS: 154016-57-6), ist kommerziell erhältlich oder kann nach etablierten Literaturverfahren synthetisiert werden.[10][11] Die tert-Butyloxycarbonyl (Boc)-Schutzgruppe ist für die Aminofunktion von entscheidender Bedeutung. Sie ist robust genug, um den Bedingungen der meisten Kreuzkupplungsreaktionen standzuhalten, und lässt sich unter milden sauren Bedingungen selektiv entfernen, ohne andere funktionelle Gruppen zu beeinträchtigen.[12][13][14]

Protokolle zur Derivatisierung an der C3-Position

Die Brom-Substitution an der C3-Position des Isoxazolrings ist ein idealer Ausgangspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch palladiumkatalysierte Kreuzkupplungsreaktionen.

Suzuki-Miyaura-Kupplung: Einführung von Aryl- und Heteroaryl-Gruppen

Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen.[15][16] Die Reaktion von 3-Bromisoxazolen mit verschiedenen Boronsäuren oder deren Estern ermöglicht die Synthese einer breiten Palette von 3-Aryl- oder 3-Heteroarylisoxazol-Derivaten.[17][18]

Protokoll: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung

  • Reagenzienvorbereitung: In einem ofengetrockneten Reaktionsgefäß werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), die entsprechende Boronsäure oder der Boronsäureester (1.1–1.5 Äquiv.), eine Palladiumquelle wie Pd₂(dba)₃ (2–5 mol%) oder Pd(PPh₃)₄ (5 mol%) und ein geeigneter Ligand (z. B. SPhos, XPhos, falls erforderlich) vorgelegt.[19]

  • Lösungsmittel und Base: Es wird eine entgaste Mischung aus einem organischen Lösungsmittel (z. B. 1,4-Dioxan, Toluol oder DME) und einer wässrigen Basenlösung (z. B. 2 M Na₂CO₃ oder K₂CO₃) zugegeben.[19]

  • Reaktionsbedingungen: Die Reaktionsmischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) für 4–16 Stunden auf 80–110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die organische Phase abgetrennt, und die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ oder MgSO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-substituierte Isoxazolderivat zu erhalten.

Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung

Boronsäure (1.2 Äquiv.)Palladium-Katalysator (mol%)Base (2 Äquiv.)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄ (5%)2 M Na₂CO₃Toluol/H₂O901285
4-MethoxyphenylboronsäurePd₂(dba)₃ (2%) / SPhos (4%)2 M K₂CO₃Dioxan/H₂O100892
Pyridin-3-ylboronsäurePd(dppf)Cl₂ (3%)2 M K₃PO₄DME/H₂O851678
Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ermöglicht die direkte Anknüpfung von terminalen Alkinen an den Isoxazolring und führt zur Bildung von C(sp²)-C(sp)-Bindungen.[20][21] Diese Reaktion ist besonders nützlich für die Einführung starrer Linker oder für die weitere Funktionalisierung über die Alkingruppe.

Protokoll: Kupfer-freie Sonogashira-Kupplung

Kupfer-freie Bedingungen werden oft bevorzugt, um die Homokupplung des Alkins (Glaser-Kupplung) zu minimieren.[22]

  • Reagenzienvorbereitung: In einem Schlenkrohr werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), das terminale Alkin (1.5 Äquiv.), ein Palladium-Katalysator (z. B. Pd(PPh₃)₄ (5%) oder PdCl₂(PPh₃)₂ (3%)) und eine Base (z. B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)) in einem geeigneten Lösungsmittel (z. B. THF oder DMF) gelöst.

  • Reaktionsbedingungen: Die Mischung wird entgast und unter einer inerten Atmosphäre bei Raumtemperatur bis 80 °C für 6–24 Stunden gerührt.[22][23]

  • Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zur Suzuki-Kupplung. Das Lösungsmittel wird entfernt, und der Rückstand wird durch Säulenchromatographie gereinigt.

Buchwald-Hartwig-Aminierung: Einführung von Amino-Gruppen

Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Kupplung von Arylhalogeniden mit Aminen.[24][25][26] Diese Reaktion ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen an der C3-Position.

Protokoll: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung

  • Reagenzienvorbereitung: In einem ofengetrockneten Handschuhfach oder Schlenkrohr werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), das Amin (1.2 Äquiv.), ein Palladium-Präkatalysator (z. B. Pd₂(dba)₃ (2 mol%)), ein geeigneter Ligand (z. B. BINAP, Xantphos) (4 mol%) und eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid (NaOtBu) oder Lithium-bis(trimethylsilyl)amid (LiHMDS)) (1.4 Äquiv.) vorgelegt.[27]

  • Lösungsmittel: Es wird ein trockenes, aprotisches Lösungsmittel wie Toluol oder Dioxan zugegeben.

  • Reaktionsbedingungen: Die Reaktion wird unter inerter Atmosphäre bei 80–110 °C für 12–24 Stunden erhitzt.

  • Aufarbeitung und Reinigung: Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die organische Phase wird gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.

C3_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start 3-Brom-Isoxazol-Derivat Suzuki_Reactant R-B(OH)₂ Start->Suzuki_Reactant Sonogashira_Reactant R-C≡CH Start->Sonogashira_Reactant Buchwald_Reactant R₂NH Start->Buchwald_Reactant Suzuki_Product 3-Aryl/Heteroaryl-Isoxazol Suzuki_Reactant->Suzuki_Product Pd(0), Base Sonogashira_Product 3-Alkinyl-Isoxazol Sonogashira_Reactant->Sonogashira_Product Pd(0), Base, (CuI) Buchwald_Product 3-Amino-Isoxazol Buchwald_Reactant->Buchwald_Product Pd(0), Ligand, Base

Abbildung 2: Kreuzkupplungsreaktionen an der C3-Position.

Protokoll zur Entschützung der Boc-Gruppe

Nach der erfolgreichen Derivatisierung an der C3-Position wird die Boc-Schutzgruppe entfernt, um die primäre Aminofunktion für die weitere Funktionalisierung freizulegen.

Protokoll: Saure Entschützung der Boc-Gruppe

  • Reagenzien: Das Boc-geschützte Isoxazolderivat wird in einem geeigneten organischen Lösungsmittel wie Dichlormethan (DCM), Ethylacetat oder 1,4-Dioxan gelöst.[13]

  • Säurezugabe: Es wird eine starke Säure wie Trifluoressigsäure (TFA, 20–50% in DCM) oder eine Lösung von Chlorwasserstoff (HCl) in Dioxan (z. B. 4 M) zugegeben.[12][13]

  • Reaktionsbedingungen: Die Reaktion wird bei Raumtemperatur für 1–4 Stunden gerührt.[13][28] Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Das Lösungsmittel und die überschüssige Säure werden im Vakuum entfernt. Der Rückstand wird gegebenenfalls mit Diethylether verrieben, um das entsprechende Ammoniumsalz als Feststoff auszufällen. Zur Neutralisation kann eine wässrige Bicarbonatlösung zugegeben und anschließend mit einem organischen Lösungsmittel extrahiert werden, um die freie Base zu erhalten.

Wichtiger Hinweis: Bei der sauren Entschützung entsteht als Nebenprodukt das tert-Butylkation, das nukleophile Reste im Molekül alkylieren kann.[12][14] Die Verwendung von Fängern wie Anisol oder Thioanisol kann diese Nebenreaktion unterdrücken.

Protokolle zur Derivatisierung an der C5-Aminomethylgruppe

Die freie Aminomethylgruppe ist ein idealer Angriffspunkt für die Amidkopplung, eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie, um die strukturelle Vielfalt zu erhöhen.[29]

Protokoll: Standard-Amidkopplung mit HATU

  • Aktivierung der Carbonsäure: In einem Reaktionsgefäß werden die gewünschte Carbonsäure (1.1 Äquiv.), ein Kupplungsreagenz wie HATU (1.1 Äquiv.) und eine Base wie DIPEA (2–3 Äquiv.) in einem aprotischen Lösungsmittel (z. B. DMF oder DCM) für 15–30 Minuten bei Raumtemperatur voraktiviert.

  • Kopplung: Das entschützte 5-Aminomethylisoxazol-Derivat (1 Äquiv.), gelöst in einer minimalen Menge des gleichen Lösungsmittels, wird zu der aktivierten Carbonsäuremischung gegeben.

  • Reaktionsbedingungen: Die Reaktion wird bei Raumtemperatur für 2–12 Stunden gerührt.

  • Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Phase wird mit wässrigen Lösungen (z. B. 1 M HCl, ges. NaHCO₃) und gesättigter Kochsalzlösung gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie oder präparative HPLC.

Tabelle 2: Auswahl an Kupplungsreagenzien für die Amidbindung

KupplungsreagenzAdditivBaseTypische Anwendungsgebiete
EDC·HClHOBt oder HOAtDIPEA, NMMStandardbedingungen, wässrige Medien möglich
HATU-DIPEA, 2,6-LutidinSchnelle Kinetik, sterisch anspruchsvolle Substrate
PyBOP-DIPEAGeringe Racemisierung bei chiralen Säuren
Acylchlorid-Pyridin, TEAHochreaktive Säuren, kann Basen-sensitive Gruppen beeinflussen

Für sterisch gehinderte oder elektronisch arme Amine können alternative Protokolle, wie die Bildung von Acylfluoriden in situ, erforderlich sein, um gute Ausbeuten zu erzielen.[30][31][32][33]

Analytische Charakterisierung und Reinheitsbestimmung

Die eindeutige Charakterisierung und die Bestimmung der Reinheit jeder synthetisierten Verbindung sind für die Zuverlässigkeit der SAR-Daten von entscheidender Bedeutung.

  • Dünnschichtchromatographie (DC): Zur schnellen Überwachung des Reaktionsfortschritts und zur ersten Beurteilung der Reinheit.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur genauen Bestimmung der Reinheit (typischerweise >95% für SAR-Studien) und zur Reinigung von Endprodukten (präparative HPLC).[34][35]

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Zur Bestätigung der Molmasse des Produkts und zur Überwachung der Reaktion.[34]

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich für die strukturelle Aufklärung der synthetisierten Derivate.[34][35][36][37] 2D-NMR-Techniken (COSY, HSQC, HMBC) können zur vollständigen Zuordnung der Signale erforderlich sein.

  • Hochauflösende Massenspektrometrie (HRMS): Zur exakten Bestimmung der Elementarzusammensetzung.[36]

Protokoll: Typische analytische Charakterisierung

  • Probenvorbereitung: Lösen Sie 1–5 mg der gereinigten Verbindung in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃, DMSO-d₆) für die NMR-Analyse.[34] Bereiten Sie eine verdünnte Lösung (ca. 1 mg/ml) in Methanol oder Acetonitril für LC-MS und HPLC vor.

  • NMR-Analyse: Nehmen Sie ¹H-, ¹³C- und gegebenenfalls DEPT-135-Spektren auf.[34]

  • LC-MS-Analyse: Injizieren Sie die Probe in ein LC-MS-System (typischerweise mit einer C18-Säule und einem Wasser/Acetonitril-Gradienten mit 0.1% Ameisensäure) und analysieren Sie das erhaltene Massenspektrum.[34]

  • HPLC-Reinheitsanalyse: Bestimmen Sie die prozentuale Reinheit durch Integration der Peakflächen im HPLC-Chromatogramm bei einer geeigneten Wellenlänge (z. B. 254 nm).

Schlussfolgerung

Dieser Leitfaden bietet eine umfassende und praxisorientierte Grundlage für die systematische Derivatisierung von 3-Brom-5-(N-Boc)aminomethylisoxazol. Die vorgestellten Protokolle für Suzuki-, Sonogashira- und Buchwald-Hartwig-Kupplungen, gefolgt von der Boc-Entschützung und der Amidkopplung, ermöglichen Forschern die effiziente Erstellung von fokussierten Molekülbibliotheken. Die sorgfältige Anwendung dieser Methoden, gekoppelt mit einer gründlichen analytischen Charakterisierung, wird die Generierung hochwertiger SAR-Daten beschleunigen und letztendlich die Entdeckung neuer und wirksamerer therapeutischer Wirkstoffe vorantreiben.

Referenzen

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 1

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. 2

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. 3

  • What is the structure-activity relationship SAR in drug design? Patsnap Synapse. 6

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 12

  • The recent progress of isoxazole in medicinal chemistry. Bohrium. 4

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. 5

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. 28

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. 7

  • Structure-Activity Relationship Approaches and Applications | Request PDF. ResearchGate. 8

  • Structure Activity Relationship (SAR) Analysis. Creative Proteomics. 38

  • Structure-Activity Relationship (SAR). Pharmacology Mentor. 9

  • Amine Protection / Deprotection. Fisher Scientific. 13

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Unknown Source. 39

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 30

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. 14

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. 23

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. ResearchGate. 17

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. 18

  • Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. Benchchem. 29

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. ACS Publications. 22

  • Cas 154016-57-6,3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. lookchem. 10

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. 31

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. 32

  • Sonogashira Coupling. Organic Chemistry Portal. 20

  • Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. 33

  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem. 34

  • Sonogashira coupling. Wikipedia. 21

  • Buchwald–Hartwig amination. Wikipedia. 24

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 25

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 35

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Unknown Source. 27

  • 5-(Aminomethyl)-3-bromoisoxazole, 5-BOC protected. CymitQuimica. 11

  • Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. PubChemLite. 40

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. ElectronicsAndBooks. --INVALID-LINK--

  • Ethyl 5-(N-Boc)Aminomethylisoxazole-3-Carboxylate (Cas 253196-37-1). Parchem. 41

  • Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected | CAS 253196-37-1. SCBT. 42

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 26

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. 36

  • Suzuki Coupling. Organic Chemistry Portal. 15

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 43

  • Suzuki reaction. Wikipedia. 16

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. 19

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. --INVALID-LINK--

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. 37

References

The Synthesis of GABA-A Receptor Agonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of γ-aminobutyric acid type A (GABA-A) receptor agonists. This guide delves into the synthetic pathways of key classes of GABA-A receptor agonists, including benzodiazepines, isoxazole derivatives like muscimol and gaboxadol, and non-benzodiazepine hypnotics, commonly known as "Z-drugs." The focus is on providing not just procedural steps but also the underlying chemical principles and structure-activity relationships that govern the efficacy of these neurologically active compounds.

Introduction: The GABA-A Receptor and its Agonists

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Its endogenous ligand, GABA, binds to the receptor, causing a conformational change that opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1] Agonists of the GABA-A receptor mimic the action of GABA, enhancing this inhibitory effect, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

GABA-A receptors are heteropentameric structures composed of various subunits (α, β, γ, etc.).[2] The specific subunit composition of a receptor determines its pharmacological properties and sensitivity to different agonists.[2] For instance, benzodiazepines require the presence of an α and a γ subunit to exert their modulatory effects.[2] The diversity of these subunits allows for the development of drugs with selective affinities for specific receptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects.[2][3]

This guide will explore the synthesis of several major classes of GABA-A receptor agonists, providing detailed protocols for representative molecules in each class.

Benzodiazepines: The Archetypal Allosteric Modulators

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a site distinct from the GABA binding site, known as the benzodiazepine binding site, and enhance the effect of GABA.[2]

Synthesis of Diazepam (Valium)

Diazepam is a classic and widely used benzodiazepine. Its synthesis involves the construction of the characteristic diazepine ring fused to a benzene ring. A common synthetic route starts from 2-amino-5-chlorobenzophenone.[4]

Protocol 1: Synthesis of Diazepam [4][5]

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • To a solution of 2-amino-5-chlorobenzophenone (1 mole) in pyridine, add glycine ethyl ester hydrochloride (1.2 moles).

  • Reflux the mixture for 24 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute acid, then with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Step 2: N-Methylation to Yield Diazepam

  • Dissolve the product from Step 1 (1 mole) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (1.1 moles), portion-wise at 0 °C.

  • After the evolution of hydrogen ceases, add methyl iodide (1.2 moles) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent and purify by column chromatography on silica gel to afford diazepam.

Diazepam_Synthesis

Structure-Activity Relationship of Benzodiazepines

The pharmacological profile of benzodiazepines is highly dependent on their chemical structure. Key structural features that influence activity include:

  • An electronegative substituent at position 7 of the A ring: This is crucial for anxiolytic activity.

  • A phenyl group at position 5 of the B ring: This contributes to the binding affinity.

  • A methyl group on the nitrogen at position 1: This generally increases the potency and metabolic rate.

The subtype selectivity of benzodiazepines is also influenced by the nature of the substituents. For instance, ligands with high affinity for α1-containing receptors tend to be more sedative, while those with higher affinity for α2/α3-containing receptors often exhibit more pronounced anxiolytic effects.[2]

Isoxazole Derivatives: Direct GABA-A Agonists

This class of compounds, which includes muscimol and its synthetic analog gaboxadol, acts as direct agonists at the GABA binding site. Their isoxazole ring serves as a bioisostere for the carboxylate group of GABA.[6]

Synthesis of Muscimol

Muscimol is a psychoactive isoxazole naturally found in Amanita muscaria mushrooms. It can also be synthesized, often starting from ibotenic acid, another compound found in the same mushroom, or through a de novo synthesis.[7][8][9] A common laboratory synthesis involves the decarboxylation of ibotenic acid.

Protocol 2: Synthesis of Muscimol from Ibotenic Acid [7][10]

  • Dissolve ibotenic acid (1 mole) in water or a suitable buffer solution.

  • Heat the solution to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The decarboxylation process can be facilitated by the addition of a catalytic amount of a weak acid.

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

  • The resulting crude muscimol can be purified by recrystallization from a mixture of ethanol and water.

Muscimol_Synthesis

Synthesis of Gaboxadol (THIP)

Gaboxadol, also known as THIP, is a synthetic and conformationally restricted analog of muscimol.[11] Its synthesis is more complex than that of muscimol and several routes have been reported. One common approach starts from ethyl 4-piperidinecarboxylate.[12][13]

Protocol 3: Synthesis of Gaboxadol [12]

This is a multi-step synthesis, and a simplified overview of a key transformation is provided. A common strategy involves the construction of the isoxazole ring onto the piperidine scaffold.

  • N-protection of ethyl 4-piperidinecarboxylate: The piperidine nitrogen is first protected, for example, with a benzoyl group.

  • Formation of the isoxazole ring: The protected piperidine derivative is then subjected to a series of reactions to build the isoxazole ring. This can involve condensation with a suitable reagent like hydroxylamine.

  • Deprotection and final modification: The protecting group is removed, and any necessary functional group manipulations are performed to yield gaboxadol.

Due to the complexity and variability of published routes, a specific step-by-step protocol is not provided here. Researchers are encouraged to consult the primary literature for detailed procedures.[12]

Structure-Activity Relationship of Isoxazole Agonists

The activity of isoxazole-based GABA-A agonists is highly dependent on the geometry and electronic properties of the molecule. Key factors include:

  • The 3-isoxazolol moiety: This group is crucial for mimicking the carboxylate of GABA and binding to the receptor.[6]

  • The distance and conformation of the amino group: The spatial relationship between the amino group and the isoxazole ring is critical for proper interaction with the binding site.

  • Substituents on the piperidine or other rings: These can influence subtype selectivity and pharmacokinetic properties.

Z-Drugs: Non-Benzodiazepine Hypnotics

Z-drugs, such as zolpidem, zaleplon, and eszopiclone, are a class of non-benzodiazepine hypnotics that also act as positive allosteric modulators of the GABA-A receptor.[14][15][16] They tend to show more selectivity for the α1 subunit, which is thought to be responsible for their sedative effects with less anxiolytic and muscle relaxant properties compared to benzodiazepines.[16]

Synthesis of Zolpidem

Zolpidem has an imidazopyridine core structure. A common synthetic approach involves the condensation of 2-amino-5-methylpyridine with a substituted phenacyl bromide.[17][18][19][20]

Protocol 4: Synthesis of Zolpidem [17][18]

Step 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

  • React 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone in a suitable solvent like ethanol.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Introduction of the Acetamide Side Chain

  • The imidazopyridine core from Step 1 is then functionalized at the 3-position. This can be achieved through a Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to the acetamide.

  • Alternatively, a Mannich reaction can be employed to introduce an aminomethyl group, which is then converted to the final acetamide.[18]

  • A more direct approach involves reacting the imidazopyridine with N,N-dimethyl-2-chloroacetamide in the presence of a base.

Zolpidem_Synthesis

Synthesis of Eszopiclone

Eszopiclone is the (S)-enantiomer of zopiclone. Its synthesis can be achieved either by chiral resolution of racemic zopiclone or through an asymmetric synthesis.[21][22][23][24] The synthesis of racemic zopiclone typically starts from 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride.[22]

Protocol 5: Synthesis of Racemic Zopiclone [22]

  • React 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride to form an amide-acid intermediate.

  • Cyclize this intermediate using a dehydrating agent like thionyl chloride to form a pyrrolo[3,4-b]pyrazine-5,7-dione derivative.

  • Selectively reduce one of the carbonyl groups to a hydroxyl group using a reducing agent such as potassium borohydride.

  • The resulting hydroxyl group is then reacted with 4-methylpiperazine-1-carbonyl chloride to yield racemic zopiclone.

The resolution of the racemic mixture to obtain eszopiclone can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.[22]

Purification and Characterization

The purification of GABA-A receptor agonists is crucial to remove impurities and by-products that could interfere with biological assays. Common purification techniques include:

  • Column Chromatography: Silica gel is commonly used for the purification of these often moderately polar compounds.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products.

The characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule.[25][26][27][28][29]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

CompoundMolecular WeightKey 1H NMR Signals (indicative)
Diazepam 284.7 g/mol Aromatic protons, singlet for N-CH3, signals for the diazepine ring protons.
Muscimol 114.1 g/mol Signals for the isoxazole ring protons and the aminomethyl group.[25][27]
Gaboxadol 140.14 g/mol Signals for the isoxazole proton and the piperidine ring protons.
Zolpidem 307.39 g/mol Aromatic protons, singlets for the methyl groups, and signals for the imidazopyridine core.
Eszopiclone 388.81 g/mol Aromatic and heterocyclic protons, signals for the methylpiperazine group.

Conclusion

The synthesis of GABA-A receptor agonists is a rich and diverse field of medicinal chemistry. The compounds discussed in this guide represent key structural classes that have been instrumental in understanding the pharmacology of the GABA-A receptor and in the development of important therapeutics. The provided protocols and synthetic strategies offer a foundation for researchers to produce these valuable molecules for further investigation. A thorough understanding of the underlying chemical principles and structure-activity relationships is paramount for the design and synthesis of novel GABA-A receptor modulators with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3-Bromo-5-(N-Boc)aminomethylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a critical building block in pharmaceutical and agrochemical research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly low reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction shows low conversion, with significant starting material remaining. What are the primary causes and how can I fix this?

Answer: Low conversion in the bromination of 5-(N-Boc)aminomethylisoxazole is a frequent issue stemming from several factors related to the brominating agent and reaction conditions.

Root Cause Analysis:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[2][3][4] However, NBS can degrade over time, especially if improperly stored, appearing yellow or brown due to the formation of bromine.[2] Using old or discolored NBS will result in a lower effective concentration of the active brominating species.

  • Insufficient Radical Initiation (for radical pathways): While electrophilic substitution is the primary pathway for aromatic bromination, radical pathways can be initiated by light or impurities.[2][3] Inconsistent initiation can lead to variable reaction rates.

  • Suboptimal Temperature: Electrophilic aromatic bromination is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions and degradation.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.

Recommended Solutions:

  • Validate Your NBS: Always use freshly recrystallized or newly purchased NBS for best results.[2] Pure NBS should be a white solid.[2] To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95 °C) and allow it to cool slowly.[3]

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor progress closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this must be balanced against the risk of side product formation.

  • Extend Reaction Time: Continue to monitor the reaction every 1-2 hours. If conversion is proceeding cleanly but slowly, extend the reaction time up to 12-24 hours.[5]

  • Choice of Solvent: Anhydrous solvents are crucial. Dichloromethane (DCM) or acetonitrile are common choices. The presence of water can hydrolyze the product or react with NBS.[2]

Question 2: My crude NMR shows multiple brominated species or other significant impurities. How can I improve the selectivity for the desired 3-bromo product?

Answer: The formation of side products, such as dibrominated compounds or products from neighboring group participation, indicates a loss of selectivity.[5][6] This is typically a problem of stoichiometry and reaction control.

Root Cause Analysis:

  • Over-bromination: Using an excess of the brominating agent can lead to the formation of dibrominated products. The isoxazole ring, while aromatic, has positions with differing reactivity that can be susceptible to further bromination under forcing conditions.[5]

  • Incorrect Stoichiometry: An inaccurate measurement of the starting material or NBS will lead to an incorrect molar ratio, favoring side reactions.

  • Rate of Addition: Adding the brominating agent too quickly creates localized areas of high concentration, which can promote over-bromination before the mixture becomes homogeneous.

  • Neighboring Group Participation: The N-Boc-aminomethyl group can, under certain conditions, participate in intramolecular reactions with the isoxazolium ion intermediate formed during bromination, leading to complex byproducts like spiro-isoxazolines.[5][6]

Recommended Solutions:

  • Precise Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of NBS. Carefully weigh both the substrate and the reagent.

  • Controlled Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over a period of 30-60 minutes at 0 °C. This maintains a low, steady concentration of the electrophilic bromine species, favoring monosubstitution.

  • Maintain Anhydrous, Acid-Free Conditions: The presence of acid can facilitate side reactions. Some protocols recommend adding a non-nucleophilic base like barium carbonate to scavenge any acid formed during the reaction.[2]

Brominating AgentTypical SolventTemperatureKey Advantages/Disadvantages
N-Bromosuccinimide (NBS) DCM, CH₃CN0 °C to RTAdv: Solid, easy to handle; provides a slow, controlled release of Br⁺.[4] Disadv: Can degrade on storage.[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) DCM0 °C to RTAdv: High bromine content, often gives clean reactions. Can be effective where NBS is sluggish.[5] Disadv: Less commonly used, may require more optimization.
Molecular Bromine (Br₂) DCM, Acetic Acid0 °C to RTAdv: Inexpensive and potent. Disadv: Highly corrosive, volatile, and difficult to handle; often less selective, leading to over-bromination.[4]
Question 3: My yield is low after purification, despite good conversion on TLC/LC-MS. What is causing product loss during workup and purification?

Answer: Significant product loss after the reaction is complete often points to issues with product stability or the purification methodology.

Root Cause Analysis:

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Any acidic conditions generated during the reaction or aqueous workup can lead to partial or complete deprotection, resulting in a different, more polar compound that may be lost during extraction.

  • Product Volatility/Solubility: While the product is a solid, it has some solubility in common organic solvents. Excessive washing or the use of overly polar solvent systems during chromatography can lead to product loss.

  • Irreversible Adsorption on Silica Gel: Highly functionalized molecules can sometimes bind irreversibly to acidic sites on standard silica gel.

Recommended Solutions:

  • Neutral or Basic Workup: Quench the reaction with a mild reducing agent like aqueous sodium thiosulfate or sodium metabisulfite to destroy excess brominating agent.[7] Follow this with a wash using saturated sodium bicarbonate solution to neutralize any acid and remove the succinimide byproduct.

  • Purification Strategy:

    • Column Chromatography: Use a solvent system of low to moderate polarity, such as a gradient of ethyl acetate in hexanes. If you suspect acid sensitivity, you can use silica gel that has been pre-treated with a base (e.g., washed with a 1% triethylamine solution in your eluent system) or use neutral alumina.

    • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent, high-recovery alternative to chromatography. Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find optimal conditions.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a decision-making process for troubleshooting low yields.

G cluster_0 Synthesis Workflow A 1. Dissolve 5-(N-Boc)aminomethylisoxazole in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add NBS (1.05 eq) portion-wise B->C D 4. Stir at 0 °C to RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Na₂S₂O₃ then NaHCO₃) D->E F 6. Extract, Dry, Concentrate E->F G 7. Purify (Column Chromatography or Recrystallization) F->G H Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

G cluster_check cluster_causes cluster_solutions start Problem: Low Isolated Yield check_conversion Check Crude Reaction (TLC, LC-MS, NMR) start->check_conversion cause1 Low Conversion: • Inactive NBS • Low Temp/Time • Solvent Issues check_conversion->cause1 High Starting Material cause2 Complex Mixture: • Over-bromination • Poor Stoichiometry • Rapid Addition check_conversion->cause2 Many Side Products cause3 Good Conversion, Low Yield: • Boc Deprotection • Workup Loss • Purification Issues check_conversion->cause3 Clean Conversion sol1 Solution: • Use fresh/recrystallized NBS • Increase temp/time cautiously • Ensure anhydrous solvent cause1->sol1 sol2 Solution: • Use 1.05 eq NBS • Add NBS slowly at 0 °C • Consider a scavenger base cause2->sol2 sol3 Solution: • Neutral/basic workup • Optimize extraction • Use treated silica/recrystallize cause3->sol3

Caption: Troubleshooting decision tree for diagnosing and solving low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What is the IUPAC name for this compound? A: The IUPAC name is tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate.[8]

  • Q: What are the key physical properties? A: It is a solid with a molecular weight of approximately 277.12 g/mol .[9] It should be stored in a refrigerator.

  • Q: Can I use Br₂ instead of NBS? A: While possible, using liquid bromine (Br₂) is generally not recommended for this substrate. Br₂ is more difficult to handle and its high reactivity often leads to a lack of selectivity and the formation of multiple byproducts, making purification difficult and lowering the overall yield.[4] NBS provides a low, steady concentration of the electrophile, which is crucial for selective monobromination of electron-rich heterocyclic systems.[2][4]

  • Q: How do I know if my NBS is fresh? A: Pure N-Bromosuccinimide is a white crystalline solid. If your reagent is off-white, yellow, or brown, it has likely started to decompose, releasing free bromine, and should be recrystallized or replaced.[2]

  • Q: My reaction seems to stall. Can I add more NBS? A: Adding more NBS mid-reaction is risky as it can easily lead to over-bromination. It is better to first ensure the initial charge of NBS was pure and that the reaction temperature and time are sufficient. If the reaction has stalled due to degraded reagent, it is often better to restart the reaction with fresh materials.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. Isoxazoles are a vital class of heterocycles in medicinal chemistry, and their functionalization via Suzuki coupling is a common strategy.[1][2] However, the electronic nature of the isoxazole ring can present unique challenges, leading to problematic side reactions.

This document provides in-depth, field-proven insights in a question-and-answer format, along with detailed troubleshooting guides to help you navigate and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki coupling of a 3-bromo-isoxazole failed to give any product. What are the most common reasons?

There are several potential reasons for a complete reaction failure. The most common culprits are an inactive catalyst, incorrect base selection, or issues with the boronic acid reagent.[3] The oxidative addition of the palladium catalyst to the C-Br bond of the isoxazole can be sluggish, requiring a carefully chosen catalyst system.[3] Additionally, the stability of the boronic acid is a frequent cause of failure, as it can degrade before it has a chance to participate in the catalytic cycle.[3]

FAQ 2: I'm observing a significant amount of debrominated isoxazole in my reaction mixture. What causes this and how can I prevent it?

The formation of a debrominated isoxazole is a common side reaction known as dehalogenation.[4] This occurs when the palladium intermediate, after oxidative addition to the 3-bromo-isoxazole, reacts with a hydride source in the reaction mixture instead of the boronic acid.[4] Common hydride sources can be impurities in solvents or amine bases. To prevent this, ensure you are using high-purity, anhydrous solvents and consider using a non-amine base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

FAQ 3: My boronic acid seems to be decomposing, and I see a lot of homo-coupled byproduct. How can I minimize protodeborylation and homo-coupling?

Protodeborylation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a very common side reaction.[4][5] Homo-coupling is the coupling of two boronic acid molecules.[4] Both of these side reactions consume your boronic acid and reduce the yield of your desired product. These side reactions are often promoted by excess water, oxygen, or strong bases.[3][4]

To minimize these issues:

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water promotes protodeborylation.[3]

  • Thoroughly Degas Your Reaction: Oxygen can lead to the oxidation of the palladium catalyst and promote homo-coupling.[4] Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.[3][6]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are more stable than their corresponding boronic acids and are less prone to protodeborylation.[4]

FAQ 4: What is the best general-purpose catalyst and ligand combination for the Suzuki coupling of 3-bromo-isoxazoles?

For challenging substrates like some heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be effective.[3] A more robust starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂.[4][7] The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often highly effective at promoting the challenging oxidative addition and reductive elimination steps.[3][8]

FAQ 5: Which base and solvent system should I start with for my 3-bromo-isoxazole substrate?

The choice of base and solvent is crucial for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[9][10]

  • Bases: For many challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are strong enough to facilitate the reaction without causing excessive side reactions.

  • Solvents: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water (often in a 4:1 or similar ratio) is a very common and effective solvent system.[7] Toluene with a small amount of water is another good option.[6] The water is often necessary to solubilize the base and facilitate the transmetalation step.[11]

In-depth Troubleshooting Guides

Guide 1: Low or No Conversion of 3-Bromo-Isoxazole
  • Problem: The starting material is largely unreacted after the specified reaction time.

  • Probable Causes & Recommended Solutions:

    Probable Cause Explanation Recommended Solutions
    1. Inactive Catalyst System The chosen palladium source and ligand are not effective for the oxidative addition to the 3-bromo-isoxazole. Standard catalysts like Pd(PPh₃)₄ can be inefficient for electron-deficient heteroaryl halides.[3]1a. Switch to a More Active Catalyst System: Use a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3][8][12] Alternatively, use a pre-formed catalyst like Pd(dppf)Cl₂.[7] 1b. Increase Catalyst Loading: If you suspect catalyst decomposition, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome the issue.[13]
    2. Sub-optimal Reaction Conditions The reaction temperature may be too low, or the reaction time too short. Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[3][13]2a. Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments. A typical starting point is 80°C, but some challenging couplings may require temperatures up to 110°C or even higher with microwave heating.[6][14][15] 2b. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period (e.g., 12-24 hours).[8]
    3. Poor Reagent Quality The 3-bromo-isoxazole, boronic acid, or solvent may contain impurities that are poisoning the catalyst.3a. Purify Starting Materials: Ensure the 3-bromo-isoxazole is pure. Recrystallize or chromatograph if necessary. 3b. Use High-Purity Solvents: Use anhydrous, degassed solvents from a reliable supplier.[3]
Guide 2: Pervasive Dehalogenation (Debromination)
  • Problem: The major byproduct is the debrominated isoxazole, with little to no desired product formed.

  • Probable Causes & Recommended Solutions:

    Probable Cause Explanation Recommended Solutions
    1. Presence of a Hydride Source After oxidative addition, the palladium intermediate is being intercepted by a hydride source, leading to reductive elimination of the debrominated product.[4] This can come from the solvent (e.g., alcohols used as hydrogen donors) or certain bases.[16]1a. Use Anhydrous, Aprotic Solvents: Switch to solvents like 1,4-dioxane or toluene.[17] If an alcohol is necessary, use it in minimal quantities. 1b. Change the Base: Avoid amine bases if dehalogenation is an issue. Use inorganic bases like K₃PO₄, Cs₂CO₃, or even KF.[3][18]
    2. Slow Transmetalation If the transmetalation step is slow, the palladium intermediate has a longer lifetime, increasing the probability of side reactions like dehalogenation.[19]2a. Choose a More Effective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] A stronger base like Cs₂CO₃ or K₃PO₄ can accelerate this step.[3] 2b. Use a More Electron-Rich Ligand: Electron-rich ligands can sometimes accelerate the overall catalytic cycle.[9][20]
Guide 3: Significant Protodeborylation and Homo-coupling
  • Problem: The boronic acid is being consumed by side reactions, leading to low yields of the desired product and the formation of boronic acid-derived byproducts.

  • Probable Causes & Recommended Solutions:

    Probable Cause Explanation Recommended Solutions
    1. Instability of the Boronic Acid Many boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeborylation, particularly in the presence of water and at elevated temperatures.[3][5][21]1a. Use Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids or potassium trifluoroborate salts are significantly more stable and less prone to protodeborylation.[4][5] They slowly hydrolyze in situ to provide the active boronic acid.[5] 1b. Use Milder Reaction Conditions: If possible, lower the reaction temperature and shorten the reaction time.[21]
    2. Presence of Oxygen Oxygen in the reaction mixture can lead to the oxidative homo-coupling of the boronic acid, mediated by the palladium catalyst.[4]2a. Implement a Rigorous Degassing Protocol: Ensure the solvent and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[3][6] Maintain a positive pressure of inert gas throughout the reaction.
    3. Use of a Pd(II) Precatalyst If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be slow or inefficient, and the remaining Pd(II) can promote homo-coupling.[4]3a. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[4] 3b. Add a Reductant: In some cases, adding a small amount of a phosphine ligand can help to reduce the Pd(II) to Pd(0).[4]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki Coupling of 3-Bromo-Isoxazoles

This protocol provides a reliable starting point for the Suzuki coupling of a 3-bromo-isoxazole with an arylboronic acid.

  • Materials:

    • 3-Bromo-isoxazole derivative (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 - 3.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 3-bromo-isoxazole, arylboronic acid, and K₃PO₄.

    • Add the Pd(OAc)₂ and SPhos.

    • Seal the vessel with a septum. Evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[3][6]

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[8]

Protocol 2: Procedure for Screening Catalysts and Ligands

When optimizing a challenging coupling, a systematic screening of catalysts and ligands is often necessary. This can be done efficiently in parallel on a small scale.

  • Setup: Arrange an array of small reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add the 3-bromo-isoxazole (1.0 equiv), the boronic acid (1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In separate vials, add different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, PPh₃, dppf). A typical Pd:ligand ratio is 1:2.

  • Solvent Addition: Add the degassed solvent system to each vial.

  • Inert Atmosphere: Place the vials in a reaction block and purge with an inert gas.

  • Reaction: Heat the block to the desired temperature and stir for a set amount of time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and yield of the desired product. This will allow for a direct comparison of the effectiveness of each catalyst/ligand combination.

Visualizations

Diagram 1: The Catalytic Cycle and Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-Br pd_intermediate R¹-Pd(II)L₂(Br) (Isoxazole-Pd) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal dehalogenation Dehalogenation pd_intermediate->dehalogenation + [H⁻] source pd_coupled R¹-Pd(II)L₂(R²) transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product protodeborylation Protodeborylation homocoupling Homo-coupling boronic_acid R²B(OH)₂ boronic_acid->transmetal + Base boronic_acid->protodeborylation + H₂O/H⁺ boronic_acid->homocoupling + O₂/Pd(II)

Caption: Catalytic cycle of Suzuki coupling with entry points for common side reactions.

Diagram 2: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Reaction Issue? no_conversion Low/No Conversion start->no_conversion Yes dehalogenation Dehalogenation start->dehalogenation Yes boron_issues Boronic Acid Decomposition (Protodeborylation/Homo-coupling) start->boron_issues Yes sol_catalyst Screen Catalysts/Ligands (e.g., Pd(OAc)₂/SPhos) no_conversion->sol_catalyst sol_temp Increase Temperature/ Extend Reaction Time no_conversion->sol_temp sol_base Change Base (e.g., K₃PO₄, Cs₂CO₃) dehalogenation->sol_base sol_solvent Use Anhydrous, Aprotic Solvents dehalogenation->sol_solvent sol_boron_ester Use Boronic Ester or Trifluoroborate boron_issues->sol_boron_ester sol_degas Ensure Rigorous Degassing (Inert Atmosphere) boron_issues->sol_degas end Successful Coupling sol_catalyst->end sol_temp->end sol_base->end sol_solvent->end sol_boron_ester->end sol_degas->end

Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 3-Bromo-5-(N-Boc)aminomethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-(N-Boc)aminomethylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. As a key building block in pharmaceutical synthesis, achieving high purity of these isoxazole derivatives is critical for downstream applications.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₉H₁₃BrN₂O₃-
Molecular Weight 277.12 g/mol [2]Moderate molecular weight, generally amenable to standard purification techniques.
Structure A solid at room temperature.Recrystallization is a viable purification method.
Key Functional Groups Isoxazole ring, Bromine atom, N-Boc protected amineThese groups dictate the molecule's polarity, stability, and potential for side reactions. The N-Boc group is acid-labile, while the isoxazole ring can be sensitive to certain conditions.
Polarity Moderately polarInfluences choice of chromatography (normal vs. reverse phase) and recrystallization solvents.
CAS Number 903131-45-3[2]For unambiguous identification.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

A. Column Chromatography Issues

Question 1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer:

Streaking or tailing during silica gel chromatography of your this compound derivative is often due to one or more of the following factors:

  • Strong Interaction with Silica: The isoxazole nitrogen and the carbonyl oxygen of the Boc group can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution profiles.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal to efficiently move the compound along the column.

  • Sample Overloading: Applying too much crude material to the column can exceed its separation capacity.[3]

  • Insolubility at the Point of Loading: If the compound precipitates when loaded onto the column, it will lead to broad bands and tailing.[4]

Troubleshooting Workflow:

start Problem: Tailing/Streaking on Silica Column q1 Is the solvent system optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column overloaded? a1_yes->q2 sol1 Optimize TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). Aim for an Rf of 0.2-0.3. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reduce the amount of crude material. A general rule is 1:30 to 1:100 sample-to-silica ratio. a2_yes->sol2 q3 Is your compound stable on silica? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Dry load the sample onto silica to ensure even distribution and prevent precipitation. a3_yes->sol4 sol3 Consider deactivating silica with triethylamine or using an alternative stationary phase like alumina or Florisil. a3_no->sol3 end Improved Chromatography sol3->end sol4->end

Caption: Troubleshooting workflow for column chromatography issues.

Question 2: I am observing a new, more polar spot on my TLC after running a column, and my yield is low. What is happening?

Answer:

This is a classic sign of on-column decomposition. The most likely culprit is the acidic nature of the silica gel, which can partially cleave the acid-sensitive N-Boc protecting group.[5][6] The resulting free amine is significantly more polar and will appear as a new spot at a lower Rf on your TLC plate.

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]

  • Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends in contact with the silica gel.

Question 3: I can't separate my product from a closely running impurity. What are my options?

Answer:

When dealing with co-eluting impurities, a single chromatographic method may not be sufficient. This is where orthogonal purification strategies become invaluable.[8][9][10] The principle is to use two different separation methods that rely on different chemical interactions.

Recommended Orthogonal Approach:

  • Normal-Phase Chromatography: Perform an initial purification using normal-phase flash chromatography on silica gel.[8] This separates compounds based on polarity.

  • Reversed-Phase Chromatography: Take the mixed fractions from the normal-phase column and subject them to reversed-phase chromatography (e.g., on a C18 column).[8] This separates compounds based on hydrophobicity. Since the separation mechanisms are different, impurities that co-elute in one system are likely to be well-resolved in the other.[8][10]

B. Recrystallization Challenges

Question 4: My compound oils out instead of crystallizing. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.[11]

Strategies to Induce Crystallization:

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.[13]

  • Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[11] Rapid cooling can favor oiling out.

  • Solvent System Modification: If you are using a single solvent, try a binary solvent system.[13][14] Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear and allow it to cool slowly. For a moderately polar compound like this compound, solvent pairs like ethanol/water or ethyl acetate/hexanes could be effective.[12][13]

Question 5: After recrystallization, my yield is very low. How can I improve it?

Answer:

Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature.[11] Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.

  • Cooling for too short a time: Ensure the solution has reached its minimum temperature and has been allowed to stand for a sufficient period to allow for complete crystallization.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.[13]

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid redissolving a significant portion of your product.[13]

III. Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group during purification and storage?

A1: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[6][15] It is generally stable to bases, nucleophiles, and catalytic hydrogenation.[5][6] Therefore, avoid acidic conditions during purification (e.g., acidic mobile phases in HPLC without careful consideration, prolonged exposure to silica gel). For storage, keep the compound in a cool, dry place, away from acidic vapors.

Q2: Is the isoxazole ring stable to typical purification conditions?

A2: The isoxazole ring is generally stable. However, strong reducing conditions or certain metabolic pathways can lead to ring opening.[16] Additionally, some isoxazole derivatives can undergo photodegradation.[17] While these are less common issues during standard purification, it is good practice to protect the compound from prolonged exposure to strong light and harsh chemical environments.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can arise from the synthetic route. These may include:

  • Unreacted starting materials.

  • The de-Boc'd amine derivative (as discussed in the troubleshooting section).

  • Byproducts from the bromination or isoxazole formation steps.

  • Dimerization products of intermediates.[18]

Understanding the potential impurities from your specific synthesis is key to developing a targeted purification strategy.

IV. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutralized Silica Gel

This protocol is designed to minimize the risk of de-Boc protection during chromatography.

  • Preparation of Neutralized Silica:

    • In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude sample) into a beaker.

    • Prepare your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Carefully add the neutralized eluent to the silica gel to create a slurry.

  • Packing the Column:

    • Secure a flash column vertically. Add a small amount of eluent.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing.

    • Open the stopcock and allow the excess solvent to drain until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.[4]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add the neutralized eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Binary Solvent System (Ethyl Acetate/Hexanes)

This protocol is suitable for purifying solid samples that have failed to crystallize from a single solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate (the "good" solvent) required to just dissolve the solid.[12]

  • Inducing Saturation:

    • While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness.

    • Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[14]

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.[12] Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[11]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold hexanes.

    • Dry the crystals under vacuum to remove any residual solvent.

    • Determine the melting point of the purified product to assess its purity.[13]

References

Improving solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole for reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Improving Solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole for Reactions

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals due to its reactive bromine handle and protected amine functionality.[1] However, its utility can be hampered by poor solubility in common organic solvents, leading to challenges in reaction setup, reproducibility, and yield.

As Senior Application Scientists, we understand that overcoming experimental hurdles is key to project success. This guide provides a structured, in-depth approach to diagnosing and solving solubility issues with this specific compound. We will move beyond simple solvent lists to explain the underlying principles of solubility enhancement and provide validated protocols to get your reactions running smoothly.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The molecule contains:

  • A polar N-Boc protecting group and an isoxazole ring, which can engage in hydrogen bonding and dipole-dipole interactions.

  • A non-polar tert-butyl group.

  • A heavy bromine atom which increases the molecular weight (277.12 g/mol ) and contributes to strong intermolecular forces in the solid state (crystal lattice energy).[2][3]

This combination can lead to limited solubility in either highly polar or purely non-polar solvents, making solvent selection a critical parameter for successful reactions.

Q2: I am planning a Suzuki-Miyaura coupling. What solvent systems are typically recommended for bromo-isoxazole substrates?

A2: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling often benefit from specific solvent systems.[4] For substrates like this compound, common choices include:

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[4][5][6]

  • Co-Solvent Systems: Mixtures, particularly with water (e.g., Dioxane:Water 4:1), are very common.[7] The water can help dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[4]

  • Aromatic Solvents: Toluene can also be effective, sometimes with a polar co-solvent to aid solubility.

The optimal choice is highly dependent on the specific coupling partners and reaction conditions. A systematic screening is always recommended.

Q3: Can I simply heat the mixture to dissolve the compound? What are the risks?

A3: Increasing the temperature is a common and effective method to increase solubility. However, it must be done with caution. The N-Boc (tert-butyloxycarbonyl) group is known to be thermally labile. While typically stable to moderate heating, high temperatures (often >150 °C, and sometimes lower depending on the solvent and other reagents) can cause the Boc group to cleave, leading to undesired side products.[8][9]

Key Considerations:

  • Reaction Temperature: Keep the reaction temperature below the point of significant Boc-deprotection. Monitor your reaction by TLC or LC-MS for the appearance of the deprotected amine byproduct.

  • Solvent Boiling Point: The choice of solvent will dictate the maximum achievable temperature at atmospheric pressure.[10]

Q4: My reaction is heterogeneous with undissolved starting material, yet I am seeing some product formation. Should I be concerned?

A4: While some reactions can proceed under heterogeneous conditions, it often leads to problems with reproducibility, reaction kinetics, and scalability. The concentration of the dissolved starting material becomes the rate-limiting factor, and the reaction rate may not be consistent. Furthermore, undissolved solids can trap the palladium catalyst, reducing its effective concentration and turnover number.[11] For consistent and optimal results, achieving a homogeneous solution is highly desirable.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are facing solubility challenges, follow this systematic approach. Start with the simplest solution and progress to more complex methods as needed.

Step 1: Single Solvent Screening

The first step is to identify a suitable primary solvent. The choice of solvent is critical as it influences not only solubility but also catalyst stability and reaction rate.[5][10][12]

Recommended Screening Solvents:

SolventClassPolarity (Relative)Boiling Point (°C)Notes
Toluene AromaticLow111Good for many cross-coupling reactions.
Dioxane EtherMedium101Excellent, widely used solvent for Suzuki couplings.[13][14]
Tetrahydrofuran (THF) EtherMedium66Common choice, but lower boiling point limits temperature range.[6]
Acetonitrile (MeCN) NitrileHigh82Polar aprotic, can be effective.
Dimethylformamide (DMF) AmideHigh153Strong solvent, but can coordinate to the catalyst.[5] Use with caution.
2-Methyl-THF EtherMedium80A greener alternative to THF and Dioxane.[5]

Perform small-scale solubility tests (see Protocol 1) before committing to a large-scale reaction.

Step 2: Employing Co-Solvent Systems

If no single solvent provides adequate solubility, a co-solvent system is the next logical step. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to modify its properties and increase the solubility of a compound.[15][16][17]

Common Co-Solvent Strategies:

  • Toluene/Ethanol: Adding a polar protic solvent like ethanol can disrupt the crystal lattice and improve solvation.

  • Dioxane/Water: As mentioned for Suzuki reactions, this is a classic combination that helps dissolve both the organic substrate and inorganic salts.[7]

  • THF/DMF: A small amount of a stronger solvent like DMF can significantly boost the solvating power of a weaker solvent like THF.

The key is to find a balance that dissolves all reaction components without negatively impacting the reaction.[18]

Step 3: Temperature and Physical Methods
  • Controlled Heating: Gently warm the solvent/substrate mixture while stirring. Monitor for dissolution. Always stay within the thermal limits of the N-Boc group (see FAQ A3).

  • Sonication: Use an ultrasonic bath to apply mechanical energy. This can help break up solid aggregates and accelerate the dissolution process, sometimes allowing for dissolution at a lower temperature.

Visual Guide: Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G Workflow for Improving Reagent Solubility cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start_node Start: Reagent Insoluble screen_single Protocol 1: Screen Single Solvents (Toluene, Dioxane, THF, etc.) start_node->screen_single process_node process_node decision_node decision_node success_node Success: Homogeneous Solution fail_node Re-evaluate Chemistry (e.g., protecting group, catalyst) is_soluble1 Sufficiently Soluble? screen_single->is_soluble1 is_soluble1->success_node Yes try_cosolvent Introduce Co-Solvent (e.g., Dioxane/H2O, Toluene/EtOH) is_soluble1->try_cosolvent No is_soluble2 Sufficiently Soluble? try_cosolvent->is_soluble2 is_soluble2->success_node Yes adjust_temp Apply Gentle Heat (Monitor for Degradation) is_soluble2->adjust_temp No is_soluble3 Sufficiently Soluble? adjust_temp->is_soluble3 is_soluble3->success_node Yes is_soluble3->fail_node No G Workflow for Reaction Setup with Poorly Soluble Reagent node_start 1. Charge Flask with Solids: Substrate, Boronic Acid, Base node_inert 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) node_start->node_inert node_solvent 3. Add Dioxane/Water Co-Solvent node_inert->node_solvent node_degas 4. Degas Mixture with Inert Gas (10-15 min) node_solvent->node_degas node_heat 5. Heat to Reaction Temperature (e.g., 90°C) to Dissolve Reagents node_degas->node_heat node_catalyst 6. Add Palladium Catalyst (under positive inert gas flow) node_heat->node_catalyst node_monitor 7. Monitor Reaction (TLC / LC-MS) node_catalyst->node_monitor node_end 8. Workup & Purify node_monitor->node_end

References

Technical Support Center: Stability and Storage of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS No. 903131-45-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic building block. The inherent reactivity that makes this compound valuable also necessitates careful storage and handling to prevent decomposition. This guide provides in-depth answers to common questions, explains the chemical mechanisms behind its instability, and offers validated protocols to ensure the integrity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: To ensure maximum shelf-life and prevent degradation, the compound must be stored under controlled conditions that mitigate its primary decomposition pathways. The ideal conditions are summarized below.

ParameterRecommendationRationale
Temperature -20°C[1]Minimizes thermal degradation and slows the rate of potential hydrolytic or acid-catalyzed reactions. Some suppliers recommend refrigerator temperatures for short-term storage.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis of the N-Boc group and potential oxidative degradation of the isoxazole ring.
Light Protect from Light (Amber Vial)The isoxazole ring can undergo photochemical rearrangement or degradation upon exposure to UV light.[3][4][5] Brominated aromatic compounds can also be light-sensitive.
Container Tightly Sealed VialPrevents ingress of moisture and atmospheric contaminants. The original manufacturer-provided vial is ideal.[1]

Q2: My vial of this compound was left at room temperature over the weekend. Is it still usable?

A: While short-term exposure to ambient temperature is not ideal, the compound may still be viable, especially if it remained in a tightly sealed container protected from light and high humidity. The primary risk is the initiation of slow hydrolysis or deprotection if trace acid or moisture is present. Before use in a critical synthesis, we strongly recommend performing a quality control check, such as the Thin-Layer Chromatography (TLC) protocol outlined in Section 4, to assess its purity against a reference standard or a previously validated batch.

Q3: What are the visible signs of decomposition?

A: The pure compound is typically a white to off-white solid.[2] Visual signs of degradation can include:

  • Change in Color: Development of a yellow or brown hue can indicate the formation of degradation products.

  • Change in Texture: The solid may become gummy or oily, which often suggests the presence of lower-melting point impurities or hygroscopic decomposition products (e.g., the deprotected amine salt).

Q4: Why is moisture a significant concern for this compound?

A: Moisture is a critical factor because it can facilitate two primary decomposition pathways. First, in the presence of even trace acidic impurities, water can hydrolyze the tert-butoxycarbonyl (Boc) protecting group.[1][6] Second, water can participate in the base-catalyzed cleavage of the isoxazole ring itself, a known liability for this heterocyclic system.[7]

Q5: How can I confirm the identity and purity of my material if I suspect degradation?

A: The most reliable methods for confirming identity and purity are analytical techniques such as ¹H NMR spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). For a quick qualitative check, TLC is an invaluable tool (see Section 4 for a protocol). In the ¹H NMR spectrum, the disappearance or reduction in the integral of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of N-Boc group loss.

Section 2: The Chemistry of Decomposition

Understanding the underlying chemical mechanisms of degradation is crucial for preventing it. This compound has two primary points of instability: the acid-labile N-Boc protecting group and the structurally sensitive isoxazole ring .

Pathway 1: Acid-Catalyzed N-Boc Deprotection

The N-Boc group is notoriously sensitive to acid.[8][9] This is by design, allowing for its easy removal during synthesis. However, accidental exposure to acidic contaminants during storage (e.g., from acidic residue on a spatula, or impure solvents) can lead to premature deprotection. The process liberates the free amine, forming 3-Bromo-5-aminomethylisoxazole, along with isobutylene and carbon dioxide. This is often the most common degradation pathway under improper storage.[10]

G A This compound B Protonated Intermediate A->B  Trace H⁺ (e.g., moisture, acidic residue) C <Degradation Product 1: 3-Bromo-5-aminomethylisoxazole> B->C Spontaneous Fragmentation D <Byproducts: Isobutylene + CO₂> B->D

Figure 1. Acid-catalyzed decomposition pathway.
Pathway 2: Isoxazole Ring Lability

The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage or rearrangement under certain energetic conditions.[4]

  • Basic Conditions: The ring is particularly prone to opening under basic (high pH) conditions. This degradation pathway is accelerated by increased temperature.[3][7]

  • Photochemical Conditions: Exposure to UV light can provide the energy needed to break the N-O bond, leading to a rearrangement into a more stable oxazole isomer or other degradation products through an azirine intermediate.[3][4][5]

G cluster_0 cluster_1 A This compound B <Degradation Product 2: Ring-Opened Species> A->B  Base (OH⁻) or High Heat C <Degradation Product 3: Rearranged Isomers (e.g., Oxazole)> A->C  UV Light (hv)

Figure 2. Isoxazole ring degradation pathways.

Section 3: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Inconsistent reaction yields or appearance of a new, more polar spot on TLC. N-Boc Deprotection: The compound has partially degraded to the free amine, which is more polar and may react differently or not at all in your intended reaction.1. Confirm the presence of the amine via LC-MS or by co-spotting on a TLC plate with the starting material.2. If degradation is significant, discard the material.3. For minor degradation, purification by flash chromatography may be possible, but it is often more cost-effective to use a fresh batch.
Compound has turned yellow/brown. Ring Decomposition/Polymerization: Degradation of the isoxazole ring or subsequent reactions of the degradation products can form colored impurities.1. This is a strong indicator of significant degradation.2. Discard the material. Do not attempt to use it, as the impurities can interfere with downstream reactions and analytics.
Material does not fully dissolve in a solvent it was previously soluble in. Formation of Insoluble Salts or Degradants: If deprotection occurred in the presence of an acid (e.g., HCl from chlorinated solvent degradation), an insoluble hydrochloride salt of the amine may have formed.1. Test the solubility of a small sample in various solvents.2. Analyze the material by LC-MS to identify the components.3. It is safest to procure a new, validated batch of the compound.

Section 4: Experimental Protocols

Adhering to best practices for handling and analysis is key to experimental success.

Protocol 1: Routine Quality Control by Thin-Layer Chromatography (TLC)

This quick and simple protocol allows you to assess the purity of your material before each use.

Materials:

  • Silica gel TLC plate (with F254 indicator)

  • TLC developing chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - Note: This may require optimization.

  • Sample Solution: Dissolve a tiny amount (~1 mg) of the solid in 0.5 mL of Dichloromethane or Ethyl Acetate.

  • Visualization agents: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain.

Procedure:

  • Pour the mobile phase into the TLC chamber, line it with filter paper, and allow it to equilibrate for 10-15 minutes.

  • Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Place the plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the plate under a UV lamp. The main spot for the N-Boc protected compound should be clearly visible.

  • Next, dip the plate into the KMnO₄ stain and gently heat with a heat gun.

  • Interpretation: A pure sample should show a single, well-defined spot. The appearance of a second spot at the baseline or with a very low Rf value is indicative of the more polar deprotected amine. Any streaking or multiple spots suggest significant degradation.

Protocol 2: Best Practices for Aliquoting and Solution Preparation

To prevent contamination and degradation of your entire stock, always work with aliquots.

Procedure for Aliquoting Solid:

  • Allow the main stock vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • In a clean, dry environment (a glove box is ideal), quickly weigh out the desired amount of solid into a fresh, clean vial.

  • Immediately purge both the main stock vial and the new aliquot vial with an inert gas (Argon or Nitrogen), seal tightly, and return the main stock to -20°C storage.

Procedure for Preparing Stock Solutions:

  • Prepare solutions fresh for immediate use whenever possible.

  • If a stock solution must be stored, use a dry, anhydrous aprotic solvent (e.g., anhydrous DMF or Dichloromethane).

  • Store the solution under an inert atmosphere at -20°C. Be aware that long-term storage in solution is not recommended as it can accelerate decomposition.

References

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Reactions with Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to address a critical challenge in modern synthetic chemistry: the deactivation, or "poisoning," of palladium catalysts in cross-coupling reactions involving isoxazole substrates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments. This guide is structured in a practical question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction with an isoxazole substrate is sluggish, stalls, or fails completely. Why is this happening?

Q1: I'm performing a Suzuki-Miyaura coupling with a bromoisoxazole, and I'm seeing little to no product formation, along with the appearance of palladium black. What's the likely cause?

A1: This is a classic symptom of palladium catalyst deactivation, a common issue when working with certain nitrogen-containing heterocycles like isoxazoles.[1] The primary culprit is often the instability of the isoxazole ring under the reaction conditions, leading to catalyst poisoning.

  • The Root of the Problem: Isoxazole Ring Opening. The N-O bond in the isoxazole ring is susceptible to cleavage under palladium catalysis.[2][3] This can be initiated by the coordination of the isoxazole's nitrogen atom to the palladium center. The subsequent ring-opening can generate reactive species, such as β-imino ketones, which can act as strong chelating agents or otherwise bind irreversibly to the active palladium species, effectively removing it from the catalytic cycle.[2][4] This leads to the formation of inactive palladium aggregates, which you observe as palladium black.[5]

    • Expert Insight: Think of the isoxazole not just as your substrate, but also as a potential ligand that can compete with your desired phosphine ligand. If the isoxazole binds too strongly or undergoes a destructive reaction with the catalyst, your intended cross-coupling will be compromised.

  • Sub-optimal Ligand Choice: Standard, less bulky phosphine ligands may not adequately shield the palladium center, allowing for the problematic interaction with the isoxazole ring.

Below is a diagram illustrating the proposed catalyst deactivation pathway:

catalyst_poisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Ar-X Pd(0)L2_poison Pd(0)L2 Transmetalation Ar-Pd(II)L2-R Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Isoxazole_Coordination [Isoxazole-Pd(0)L2] Pd(0)L2_poison->Isoxazole_Coordination Isoxazole Ring_Opening β-Imino Ketone-Pd Complex Isoxazole_Coordination->Ring_Opening N-O Cleavage Deactivated_Catalyst Inactive Pd Species (e.g., Pd Black) Ring_Opening->Deactivated_Catalyst Irreversible Binding caption Catalyst Deactivation by Isoxazole Ring Opening optimization_workflow start Low Yield with Isoxazole Substrate ligand Switch to Bulky Ligand (e.g., P(t-Bu)₃·HBF₄) start->ligand base Optimize Base (Start with K₃PO₄) ligand->base solvent Screen Anhydrous, Aprotic Solvents (e.g., Dioxane, Toluene) base->solvent temp Optimize Temperature (Start at 100°C) solvent->temp success Successful Reaction temp->success

References

Technical Support Center: Managing Impurities in Commercial 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-(N-Boc)aminomethylisoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Commercial batches of this reagent, while generally of high purity, can contain minor impurities that may impact downstream reactions. Understanding the nature of these impurities, their origin, and effective methods for their removal is critical for experimental success and reproducibility.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, manage, and eliminate common impurities associated with this compound.

Part 1: Understanding the Impurity Profile

The impurity profile of this compound is typically a reflection of its synthetic route and inherent chemical stability. A plausible and common synthetic pathway helps in predicting the most likely contaminants.

cluster_0 Plausible Synthetic Route A Propargyl Alcohol B N-Boc-propargylamine A->B Mitsunobu or similar reaction C 5-(N-Boc-aminomethyl)isoxazole B->C [3+2] Cycloaddition with a nitrile oxide precursor D This compound C->D Electrophilic Bromination (e.g., NBS) cluster_0 Troubleshooting Impurities A Commercial this compound B Analyze by NMR/LC-MS A->B C Impurity Detected? B->C D Proceed with Reaction C->D No E De-Boc'd Amine? C->E Yes F Unbrominated Isoxazole? E->F No H Flash Chromatography or Use As Is E->H Yes G Unknown Polar Impurity? F->G No I Careful Flash Chromatography or Recrystallization F->I Yes J Check for Ring Opening; Adjust pH of Purification G->J Yes K No Significant Impurities G->K No

How to improve the regioselectivity of reactions at the isoxazole ring

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Your Experiments

From the Desk of the Senior Application Scientist,

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1][2][3] However, controlling the regioselectivity of reactions on this five-membered heterocycle can be a significant experimental hurdle. The formation of undesired regioisomers complicates purification, reduces yields, and can derail a synthetic campaign.

This guide is designed to address these challenges directly. We move beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the why—the electronic and steric factors, the mechanistic pathways, and the subtle influence of reaction conditions—you can gain precise control over your synthetic outcomes. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the real-world problems you encounter at the bench. Our goal is to provide you with not just solutions, but a robust framework for rational design and problem-solving in your isoxazole chemistry projects.

FAQs & Troubleshooting Guides
Section 1: 1,3-Dipolar Cycloaddition Reactions

This is the most common method for isoxazole synthesis, typically involving the reaction of a nitrile oxide with an alkyne or alkene.[4] However, it is often plagued by the formation of regioisomeric mixtures.

Question: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazoles from my [3+2] cycloaddition. How can I favor one regioisomer over the other?

Answer: This is a classic challenge in isoxazole synthesis. The regiochemical outcome is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne). Control can be achieved by manipulating electronic effects, steric hindrance, and the reaction mechanism (concerted vs. stepwise).

  • Causality of Isomer Formation: The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair with the smaller energy gap dictates the reaction pathway. The coefficients of these orbitals at the reacting atoms determine the preferred orientation. For many 1,3-dipolar cycloadditions, both HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions can be significant, leading to mixtures.[5]

  • Troubleshooting & Solutions:

    • Catalyst Choice is Critical:

      • Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis strongly favors the formation of 3,5-disubstituted isoxazoles . The mechanism is believed to involve the formation of a copper acetylide, which then reacts in a stepwise manner with the nitrile oxide.[6] This method is highly reliable and a cornerstone of "click chemistry" approaches to isoxazole synthesis.[4]

      • Ruthenium(II) Catalysis: In contrast, certain ruthenium catalysts can reverse the regioselectivity, favoring the formation of 3,4-disubstituted isoxazoles , particularly with electron-rich alkynes.[7]

    • Leverage Electronic Effects:

      • Electron-Deficient Alkynes: When using electron-deficient alkynes (e.g., those with ester or ketone substituents), the reaction is often controlled by the HOMO(nitrile oxide)-LUMO(alkyne) interaction. This typically leads to the 3,5-disubstituted product where the oxygen of the nitrile oxide adds to the carbon bearing the electron-withdrawing group.

      • Electron-Rich Alkynes/Enamines: With electron-rich dipolarophiles like ynamides or enamines, the HOMO(alkyne)-LUMO(nitrile oxide) interaction can dominate, often leading to the 3,4-disubstituted isomer.[1][4]

    • Utilize a Leaving Group on the Dipolarophile: A clever strategy to enforce regioselectivity is to use a vinyl dipolarophile with a good leaving group (e.g., bromine or a phosphonate group). The subsequent elimination of this group after the initial cycloaddition drives the reaction towards a single, specific regioisomer. For example, using diethyl-1-bromovinyl phosphonate as the dipolarophile can lead exclusively to 3,5-disubstituted isoxazoles.[4][8][9]

start Problem: Mixture of Regioisomers in [3+2] Cycloaddition q1 Target Isomer? start->q1 is_35 3,5-Disubstituted q1->is_35 3,5- is_34 3,4-Disubstituted q1->is_34 3,4- sol_35_1 Use Terminal Alkyne with Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) is_35->sol_35_1 sol_35_2 Use Dipolarophile with Electron-Withdrawing Group (EWG) is_35->sol_35_2 sol_35_3 Use Dipolarophile with Leaving Group at β-position (e.g., β-bromostyrene) is_35->sol_35_3 sol_34_1 Use Ru(II) Catalyst with Electron-Rich Alkyne is_34->sol_34_1 sol_34_2 Use Enamine or Ynamide as Dipolarophile is_34->sol_34_2 end Achieved High Regioselectivity sol_35_1->end sol_35_2->end sol_35_3->end sol_34_1->end sol_34_2->end

Caption: Troubleshooting workflow for regioisomer mixtures.

Section 2: Electrophilic Aromatic Substitution (EAS)

Once the isoxazole ring is formed, further functionalization often proceeds via electrophilic substitution. Understanding the inherent reactivity of the ring is key to predicting and controlling the outcome.

Question: I need to perform an electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted isoxazole. Which position is the most reactive and why?

Answer: For an unsubstituted isoxazole, electrophilic attack occurs preferentially at the C4 position .[10]

  • Mechanistic Rationale: The selectivity is explained by examining the stability of the Wheland intermediate (the sigma complex) formed upon attack at each carbon position (C3, C4, and C5).

    • Attack at C4: The positive charge in the intermediate is distributed over the C3, C5, and nitrogen atoms. All resonance structures are relatively stable.

    • Attack at C5: One of the resonance structures places the positive charge on the adjacent, highly electronegative oxygen atom. This is a high-energy, strongly disfavored arrangement.

    • Attack at C3: Similar to C5 attack, a disfavored resonance structure with a positive charge on the nitrogen atom adjacent to the oxygen is formed.

    Therefore, the pathway involving attack at C4 has the most stable intermediate and the lowest activation energy, making it the kinetically favored product.[10]

cluster_c4 Attack at C4 (Favored) cluster_c5 Attack at C5 (Disfavored) cluster_c3 Attack at C3 (Disfavored) c4_1 Intermediate for C4 attack c5_1 Intermediate for C5 attack (unstable resonance form) c3_1 Intermediate for C3 attack (unstable resonance form)

Caption: Stability of intermediates in electrophilic substitution.

Question: I have a substituted isoxazole, and my electrophilic substitution is not selective for C4. What factors are at play?

Answer: Existing substituents on the ring exert powerful directing effects, which can either reinforce or override the inherent C4 preference. These effects are analogous to those seen in substituted benzene rings.[11]

  • Activating, Ortho-, Para- (C4) Directing Groups: Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the C4 position (para to N, ortho to O).

  • Deactivating, Meta- (C4) Directing Groups: Halogens are deactivating but still direct to the C4 position.

  • Deactivating, Meta- (C5) Directing Groups: Strong electron-withdrawing groups (EWGs) at the C3 position will deactivate the ring and can direct incoming electrophiles to the C5 position. Similarly, an EWG at C5 can direct to C3, although this is less common.

Substituent (R) PositionType of GroupPrimary Directed PositionComments
R at C3EDG (-NH₂, -OR)C4Strong activation. C4 is highly favored.
R at C3EWG (-NO₂, -CO₂R)C5Strong deactivation. C4 is deactivated, making C5 the least deactivated site.
R at C5EDG (-NH₂, -alkyl)C4Strong activation. C4 is highly favored.
R at C5EWG (-NO₂, -CN)C4 (sometimes C3)Ring is heavily deactivated. C4 is typically the least deactivated position.
R at C4Any GroupC3 or C5Steric hindrance and the electronic nature of the substituent will determine the outcome. Often results in mixtures.
Section 3: Nucleophilic Aromatic Substitution (SNAr)

Question: I need to install a nucleophile onto the isoxazole ring. Is this possible and how can I control the position?

Answer: Yes, nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the isoxazole ring, provided you have a suitable leaving group at an activated position.

  • Principle of Activation: The isoxazole ring is electron-deficient, which facilitates nucleophilic attack. The most effective strategy is to have a potent electron-withdrawing group, such as a nitro group (-NO₂), attached to the ring. This group stabilizes the negative charge in the Meisenheimer intermediate, dramatically lowering the reaction's activation energy.

  • Regioselective Strategy: The C5 position is particularly susceptible to SNAr when a good leaving group is present. A highly efficient protocol involves the substitution of a nitro group from 5-nitroisoxazoles.[12]

    • Example: 3-Aryl-5-nitroisoxazoles react cleanly with a wide range of nucleophiles (O-, N-, S-, and C-nucleophiles) to afford 3-aryl-5-substituted isoxazoles in excellent yields under mild conditions.[12]

    • Sequential Functionalization: This strategy can be extended. For instance, starting with 3,5-dinitroisoxazole, the nitro group at C5 is significantly more reactive. A nucleophile will selectively displace the C5-nitro group first, leaving the C3-nitro group intact for a subsequent, different substitution reaction. This provides a highly regiocontrolled route to 3,4,5-trisubstituted isoxazoles.[12]

Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition

This protocol is adapted from methodologies that leverage copper(I) catalysis to ensure high regioselectivity for the 3,5-isomer.[6]

  • Preparation of Nitrile Oxide Precursor: In a round-bottom flask, dissolve the starting aldoxime (1.0 equiv) in a suitable solvent like THF or CH₂Cl₂.

  • In Situ Generation of Nitrile Oxide: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS) or a similar oxidant (1.1 equiv) portion-wise. Stir for 30-60 minutes at 0 °C. A mild base like triethylamine (1.1 equiv) is often added to facilitate the elimination of HCl to form the nitrile oxide.

  • Cycloaddition Reaction: To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (1.2 equiv).

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.10 equiv) in a minimal amount of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4,5-Trisubstituted Isoxazoles via Electrophilic Cyclization

This protocol provides access to highly substituted isoxazoles, particularly 4-halo-isoxazoles, which are versatile building blocks. It is based on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[13]

  • Substrate Synthesis: Prepare the required Z-O-methyl oxime of the 2-alkyn-1-one starting material. This is typically done by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol.[13]

  • Cyclization Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of iodine monochloride (ICl) (1.2 equiv) in CH₂Cl₂ dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess ICl. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting 4-iodoisoxazole can be purified by silica gel chromatography. This product is now primed for further functionalization at C4 via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[13]

start β-Enamino Diketone + Hydroxylamine cond1 Condition Set A (e.g., EtOH, reflux) start->cond1 cond2 Condition Set B (e.g., MeCN, BF3·OEt2, rt) start->cond2 prod1 Regioisomer 1 (e.g., 4,5-disubstituted) cond1->prod1 prod2 Regioisomer 2 (e.g., 3,4-disubstituted) cond2->prod2 mech1 Pathway A: Initial attack at 'more' electrophilic carbonyl prod1->mech1 mech2 Pathway B: Lewis acid activation alters carbonyl reactivity prod2->mech2

Caption: Controlling regioisomers by varying reaction conditions.[14]

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This versatile heterocyclic building block is a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents unique challenges, particularly during process optimization and scale-up.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your own laboratory and pilot plant settings.

Section 1: The Synthetic Pathway - An Overview

The synthesis of this compound is typically approached as a two-stage process. First, the core 3-bromo-5-aminomethylisoxazole is constructed, often from an appropriate alkyne precursor. This is followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Pathway cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Boc Protection Starting_Materials Propargylamine Derivative + Dibromoformaldoxime Isoxazole_Core 3-Bromo-5-aminomethylisoxazole (or its salt) Starting_Materials->Isoxazole_Core [3+2] Cycloaddition Final_Product This compound Isoxazole_Core->Final_Product Nucleophilic Acyl Substitution Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) + Base

Caption: General two-stage synthesis of the target compound.

Section 2: Stage 1 - Isoxazole Ring Formation & Bromination

The formation of the 3,5-disubstituted isoxazole ring is the foundational step. While various methods exist, a common route involves the cycloaddition of a brominated precursor with an alkyne.

Frequently Asked Questions & Troubleshooting

Q1: Our cycloaddition reaction to form the isoxazole ring has stalled, leading to low yields. What are the critical parameters to investigate?

A1: Low conversion in isoxazole synthesis via cycloaddition often points to issues with reagent stability, stoichiometry, or reaction conditions.

  • Reagent Quality: The stability of dibromoformaldoxime or similar precursors is critical. These can be sensitive to moisture and temperature. Ensure you are using freshly prepared or properly stored reagents.

  • Base and Solvent System: The choice of base and solvent is crucial. An inorganic base like potassium bicarbonate is often used to facilitate the reaction.[2] The solvent system (e.g., ethyl acetate/water or DMF) must be appropriate for all reactants.[2]

  • Temperature Control: These cycloadditions can be exothermic. Poor temperature control can lead to the decomposition of reagents and the formation of side products. A controlled, portion-wise addition of the limiting reagent at room temperature or below is often recommended.[2]

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials. A stalled reaction may indicate reagent decomposition or that the reaction requires longer stir times or gentle heating to proceed to completion.

Q2: We are struggling with the bromination step and observing multiple brominated species. How can we improve selectivity?

A2: Achieving selective bromination on a heterocyclic ring requires careful choice of the brominating agent and reaction conditions.

  • Choice of Brominating Agent: While elemental bromine can be used, it is often harsh and can lead to over-bromination or side reactions, especially on an industrial scale. N-Bromosuccinimide (NBS) is a milder and more selective electrophilic brominating agent commonly used for heterocyclic systems.[3]

  • Reaction Conditions: The reaction should be conducted at a controlled temperature, often starting at 0°C or even lower, to manage the reaction's exothermicity and improve selectivity.[4] The choice of solvent is also key; chlorinated solvents like dichloromethane (DCM) or aprotic solvents like tetrahydrofuran (THF) are common.[3][4]

  • Mechanism of Action: The goal is an electrophilic aromatic substitution on the isoxazole ring. The reaction is typically initiated in the presence of a radical initiator (for NBS) or occurs directly. Understanding the electron density of your specific isoxazole intermediate can help predict the site of bromination.

Section 3: Stage 2 - Boc Protection

The protection of the primary amine on the aminomethylisoxazole intermediate is a critical step to prevent its reactivity in subsequent synthetic transformations. This is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[5]

Detailed Protocol: Boc Protection of 3-Bromo-5-aminomethylisoxazole

This is a representative protocol and may require optimization for your specific substrate and scale.

  • Preparation: To a stirred solution of 3-bromo-5-aminomethylisoxazole hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of water, methanol, and triethylamine or THF[5]), add the base (e.g., triethylamine, 2.5-3.0 eq) at room temperature. Note: If starting with the free amine, a weaker base like sodium bicarbonate may suffice.[5]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the reaction mixture. Maintain the temperature between 20-25°C. An exotherm is often observed.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove organic solvents. Dilute the residue with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.

Frequently Asked Questions & Troubleshooting

Q3: My Boc protection reaction is sluggish or incomplete, even after extended reaction times. Why?

A3: This is a common issue when scaling up. The root cause is often related to the basicity of the reaction medium or the reactivity of the amine.

Troubleshooting_Boc Problem Incomplete Boc Protection Cause1 Insufficient Base Problem->Cause1 Cause2 Low Reagent Stoichiometry Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Cause4 Low Temperature Problem->Cause4 Solution1 Starting with amine salt (e.g., HCl)? Ensure ≥2 eq. of base to neutralize the salt AND catalyze the reaction. Cause1->Solution1 Solution2 Increase Boc₂O to 1.5 eq. Boc₂O can degrade with moisture. Cause2->Solution2 Solution3 Use a co-solvent system like THF/water or MeOH/water to improve solubility of the amine salt. Cause3->Solution3 Solution4 Gently heat to 40-55°C. This often accelerates the reaction without significant side products. Cause4->Solution4

Caption: Troubleshooting workflow for incomplete Boc protection.

  • Starting Material Form: If your 3-bromo-5-aminomethylisoxazole is an acid salt (e.g., hydrochloride), you must use a sufficient amount of base to both neutralize the salt and act as a catalyst for the reaction. Typically, 2-3 equivalents of a base like triethylamine (TEA) are required.[6]

  • Base Strength: The amine attacks the carbonyl of the Boc anhydride, and the base then deprotonates the resulting positively charged amine.[6] A base that is too weak may not facilitate this step efficiently. Common bases include NaOH, DMAP, and NaHCO₃.[5]

  • Solubility: The amine salt may have poor solubility in common organic solvents like THF or DCM. Using a biphasic system or adding a polar co-solvent like water or methanol can significantly improve solubility and reaction rates.[5]

  • Temperature: While often run at room temperature, some less nucleophilic amines or hindered systems benefit from moderate heating to 40-50°C to drive the reaction to completion.[5]

Q4: I'm observing significant amounts of impurities after the reaction. What are they and how can I prevent them?

A4: The primary impurities are typically unreacted starting material, excess Boc₂O, and tert-butanol (a byproduct).

  • Excess Boc₂O: After the reaction, excess Boc anhydride can be difficult to remove via standard extraction. It can be quenched by adding a scavenger resin (like polymer-supported trisamine) or by carefully adjusting the pH during workup. On a large scale, careful control of stoichiometry is the best prevention method.

  • tert-Butanol: This byproduct is volatile and is usually removed during solvent evaporation under reduced pressure.

  • Urea Formation: In some cases, a urea byproduct can form. This is often minimized by ensuring efficient stirring and avoiding excessively high temperatures.

Q5: How can I purify the final product without resorting to column chromatography on a large scale?

A5: Chromatography is often not feasible for multi-kilogram scale synthesis. Crystallization is the preferred method.

  • Solvent Screening: Perform a systematic solvent screen to find a suitable system for crystallization. Common choices include mixtures of heptane/ethyl acetate, isopropanol/water, or toluene.

  • Anti-Solvent Addition: A robust method involves dissolving the crude product in a good solvent (e.g., ethyl acetate) and then slowly adding an anti-solvent (e.g., hexanes or heptane) to induce crystallization. This often yields a product of high purity.

Section 4: Critical Scale-Up Considerations

Transitioning from a bench-scale procedure to a pilot plant or manufacturing setting introduces new challenges that must be proactively addressed.

Q6: What are the most significant safety risks when scaling up this synthesis?

A6:

  • Exothermic Reactions: Both the bromination and the Boc protection steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Mitigation: Ensure your reactor has adequate cooling capacity. Implement slow, controlled addition of reagents via a dosing pump and monitor the internal temperature continuously.

  • Gas Evolution: The Boc protection reaction produces carbon dioxide gas as the t-butyl carbonate leaving group decomposes.[6] The subsequent deprotection (if performed) with acids like TFA also releases CO₂.[6] Mitigation: The reactor must be adequately vented. Never run these reactions in a sealed or closed system.

  • Reagent Handling: Handling large quantities of corrosive reagents like bromine or strong acids (for deprotection) requires specialized equipment and personal protective equipment (PPE).

Q7: We are seeing inconsistent results batch-to-batch. What process parameters should we focus on controlling?

A7: Inconsistency at scale often stems from poor control over mixing and temperature.

  • Mass Transfer: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Inadequate mixing can create "hot spots" or areas of high reagent concentration, leading to side product formation. The addition point of reagents is also critical; subsurface addition is often preferred.

  • Temperature Control: As mentioned, tight control over the internal temperature is paramount. Develop a clear temperature profile for the addition and reaction phases.

  • Water Content: The amount of water in the reaction can influence reaction rates and solubility. Ensure you have a consistent specification for the water content of your starting materials and solvents.

Section 5: Quality Control & Analytical Data

Robust analytical methods are essential for ensuring the quality and consistency of your final product.

Parameter Method Typical Specification / Observation
Identity ¹H NMR, ¹³C NMRConforms to the reference spectrum. Key shifts include the isoxazole proton, methylene protons, Boc-group protons, and quaternary carbon of the Boc group.
Purity HPLC, LC-MS≥ 97% (Typical)[7]
Structure Confirmation Mass Spectrometry (MS)Molecular Ion Peak (M+H)⁺ corresponding to the molecular weight of C₉H₁₃BrN₂O₃ (277.12 g/mol ).[8]
Physical Appearance Visual InspectionSolid[7][8]

References

Validation & Comparative

A Strategic Guide for Medicinal Chemists: Maximizing Molecular Diversity with 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the isoxazole ring has proven to be a powerful piece. This five-membered heterocycle is a privileged scaffold, featuring prominently in a range of FDA-approved therapeutics due to its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere.[1][2][3] Its incorporation into molecular design is a well-established strategy for enhancing pharmacological profiles. However, the true potential of this scaffold is only unlocked through precise and strategic functionalization.

This guide provides an in-depth comparative analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a building block of rising prominence, against other common isoxazole starting materials. We will delve into the causality behind experimental choices, providing field-proven protocols and data to empower researchers in their synthetic campaigns.

The Premier Building Block: Unpacking the Utility of this compound

This compound is a bifunctional reagent engineered for synthetic efficiency and diversity.[4][5][6] Its power lies in the orthogonal reactivity of its two key functional groups: the 3-bromo substituent and the 5-(N-Boc)aminomethyl group.

  • The 3-Bromo Handle: The bromine atom serves as a reliable and versatile linchpin for introducing molecular complexity. It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9][10][11] This allows for the facile and predictable installation of a vast array of aryl, heteroaryl, and even alkyl fragments, enabling extensive structure-activity relationship (SAR) exploration at this position.

  • The 5-(N-Boc)aminomethyl Synthon: At the 5-position, the N-Boc-protected aminomethyl group acts as a stable, masked primary amine. The tert-butyloxycarbonyl (Boc) group is notoriously robust, withstanding the conditions of many cross-coupling reactions, yet it can be cleaved cleanly under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[12][13][14][15] Once deprotected, the resulting primary amine is a key nucleophilic handle for late-stage diversification via amide bond formation, reductive amination, or sulfonylation.[16]

This inherent orthogonality allows for a logical and stepwise construction of complex molecules, making it a superior choice for building chemical libraries and for lead optimization programs.

Comparative Analysis: A Bench-Level Perspective

The strategic advantage of this compound becomes clear when compared with other commercially available isoxazole building blocks.

Building BlockKey Features & ReactivityAdvantagesDisadvantages & Causality
This compound Orthogonal handles for cross-coupling and amidation.Maximum synthetic flexibility; allows for sequential, controlled diversification.Higher initial cost compared to simpler analogues.
3-Bromo-5-methylisoxazole Simple bromo-isoxazole for cross-coupling.Economical for introducing a 5-methylisoxazole core.The methyl group is largely inert, offering no straightforward handle for further functionalization.
3-Amino-5-methylisoxazole A nucleophilic amino group at the 3-position.Useful for direct acylation or as a diazonium salt precursor.The free amine can interfere with Pd-catalysis (by coordinating to the metal center) and may require protection, adding steps.
5-Methylisoxazole-3-carboxylic acid Carboxylic acid for amide bond formation.Direct and efficient route to 3-carboxamides.The carboxylic acid can be deactivating in some cross-coupling schemes and may require esterification prior to coupling.
3-Bromo-5-aminomethylisoxazole Unprotected amine and bromo handle.Ready for immediate amidation if no C-3 modification is needed.Lacks orthogonality; the free amine can complicate Suzuki coupling, necessitating a protection/deprotection sequence.[16]

Experimental Workflow: A Validated Protocol for Sequential Diversification

A powerful and common application of this building block is a three-step sequence involving a Suzuki-Miyaura coupling, followed by Boc deprotection and subsequent amide bond formation. This workflow systematically builds complexity around the isoxazole core.

experimental_workflow cluster_1 Step 1: C-C Bond Formation cluster_2 Step 2: Deprotection cluster_3 Step 3: Late-Stage Functionalization A 3-Bromo-5-(N-Boc) aminomethylisoxazole C Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl2, K2CO3) A->C B Arylboronic Acid B->C D 3-Aryl-5-(N-Boc) aminomethylisoxazole C->D E Acidic Cleavage (e.g., TFA in DCM) D->E F 3-Aryl-5-aminomethylisoxazole (Amine Salt) E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Carboxylic Acid G->H I Final Diversified Product H->I

Caption: Sequential diversification workflow using this compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: This step introduces the first point of diversity at the C-3 position. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common as it is generally robust and effective for a wide range of aryl and heteroaryl boronic acids.

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Add Pd(dppf)Cl₂ (0.05 eq.) and heat the reaction to 90 °C.

  • Monitor reaction progress by LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the 3-aryl-5-(N-Boc)aminomethylisoxazole.

Step 2: N-Boc Deprotection

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, generating a volatile t-butyl cation which typically forms isobutylene gas.[12] Dichloromethane (DCM) is a common solvent for this transformation.

  • Dissolve the product from Step 1 (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (a 20-25% solution in DCM, v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor for the disappearance of starting material by LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine TFA salt is often of sufficient purity to be carried directly into the next step.

Step 3: Amide Bond Formation

  • Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent.[17][18] HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling both simple and complex amines and acids.[19][20]

  • Dissolve the amine salt from Step 2 (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in N,N-dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to neutralize the TFA salt and act as the base for the coupling reaction.

  • Add HATU (1.2 eq.) to the solution and stir at room temperature.

  • Monitor the reaction by LC-MS. Upon completion (typically 2-6 hours), dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final target molecule.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reliability of the C-3 functionalization hinges on the well-understood Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

suzuki_cycle Pd(0)L2 Pd(0)L₂ OA Oxidative Addition Pd(0)L2->OA Ar-Br Ar-Pd(II)L₂-Br Ar-Pd(II)L₂-Br OA->Ar-Pd(II)L₂-Br TM Transmetalation Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' TM->Ar-Pd(II)L₂-Ar' RE Reductive Elimination RE->Pd(0)L2 Ar-Ar' Ar-Pd(II)L₂-Br->TM Ar'B(OH)₂ (Base) Ar-Pd(II)L₂-Ar'->RE

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[8][9]

Conclusion

For medicinal chemists aiming to maximize molecular diversity while maintaining synthetic tractability, this compound stands out as a superior building block. Its designed orthogonality provides a logical and highly adaptable platform for SAR studies. While simpler isoxazole analogs have their place, the strategic investment in this advanced intermediate pays significant dividends in the efficiency and scope of library synthesis and lead optimization. The validated protocols and comparative data presented herein provide a clear framework for its successful implementation in any drug discovery program.

References

A Comparative Guide to the NMR Characterization of 3-Bromo-5-(N-Boc)aminomethylisoxazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the isoxazole ring represents a privileged scaffold, appearing in a multitude of clinically significant agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after heterocyclic core. The functionalized building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole, has emerged as a particularly valuable intermediate.[2][3] Its structure combines three key features for synthetic diversification: a reactive bromine atom at the 3-position, ideal for cross-coupling reactions; a Boc-protected aminomethyl side chain at the 5-position, allowing for future deprotection and elaboration; and the stable isoxazole core.

The successful synthesis of novel drug candidates from this starting material hinges on the unambiguous structural characterization of its reaction products. While a suite of analytical tools is available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation in solution. This guide provides an in-depth comparison of NMR characterization for common reaction products of this compound, contrasts its utility with orthogonal analytical techniques, and presents field-proven protocols for obtaining high-quality data.

Pillar 1: The Indispensable Role of NMR in Structural Elucidation

NMR spectroscopy provides an unparalleled, non-destructive window into the precise atomic connectivity and chemical environment of a molecule.[4] For derivatives of this compound, both ¹H and ¹³C NMR spectra offer a rich tapestry of information, allowing researchers to confirm transformations and identify impurities with high confidence.

¹H and ¹³C NMR Fingerprint of the Starting Material

Before analyzing reaction products, a thorough understanding of the starting material's spectral features is paramount.

  • ¹H NMR: The spectrum is defined by several key diagnostic signals. The most prominent is a sharp, intense singlet observed around 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[5][6] This signal's integration (9H) is an excellent internal reference. The methylene protons (-CH₂-) of the aminomethyl group typically appear as a doublet around 4.4-4.6 ppm , coupled to the adjacent N-H proton. The isoxazole ring proton at the C4 position presents as a clean singlet, often in the 6.4-6.6 ppm region. The carbamate N-H proton is usually a broad singlet or triplet, whose chemical shift can vary.

  • ¹³C NMR: The carbon spectrum confirms the core structure. Key signals include the Boc carbonyl (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), the methylene carbon (~35-40 ppm), and the three distinct carbons of the isoxazole ring. The carbon atom bearing the bromine (C3) is significantly deshielded and appears far downfield.

Pillar 2: Comparative NMR Analysis of Key Reaction Products

The bromine atom at the C3 position is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

A. Suzuki-Miyaura Coupling Products: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties.[7][8] The NMR spectrum of the resulting 3-aryl-5-(N-Boc)aminomethylisoxazole provides clear evidence of a successful transformation.

  • Key Spectral Changes:

    • ¹H NMR: The most obvious change is the appearance of new signals in the aromatic region (typically 7.0-8.5 ppm ) corresponding to the newly attached aryl group. The singlet for the isoxazole C4-H will remain but may shift slightly due to the new electronic environment.

    • ¹³C NMR: The C3 signal of the isoxazole ring undergoes a dramatic upfield shift . The replacement of the strongly electron-withdrawing bromine atom with a carbon substituent removes the significant deshielding effect. Concurrently, new signals corresponding to the carbons of the introduced aryl ring will appear.

B. Sonogashira Coupling Products: Introducing C(sp)-C(sp²) Linkages

The Sonogashira coupling enables the formation of a C-C triple bond, a valuable linker in medicinal chemistry.[9][10][11]

  • Key Spectral Changes:

    • ¹H NMR: If the reaction is performed with a terminal alkyne that becomes internal upon coupling, the terminal alkyne proton signal (typically 2.0-3.5 ppm) will disappear. Protons on the substituent attached to the alkyne will now be visible.

    • ¹³C NMR: Two new, relatively sharp signals will appear in the characteristic alkyne region (80-100 ppm ). Similar to the Suzuki product, the C3 carbon of the isoxazole ring will experience a significant upfield shift compared to the starting material.

Quantitative Data Summary: A Comparative Table

The following table summarizes the expected, representative chemical shifts (δ) in ppm for the starting material and its hypothetical reaction products. Values are illustrative and can vary based on solvent and specific substituents.

Group Compound Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Diagnostic Feature
Boc Protons (-C(CH₃)₃)All~1.45 (s, 9H)~28 (3C), ~80 (1C)Intense, sharp singlet; confirms Boc group integrity.[5][12]
Methylene (-CH₂NH)All~4.5 (d, 2H)~35-40Signal remains, may shift slightly depending on C3 substituent.
Isoxazole C4-HStarting Material~6.5 (s, 1H)~100-110Clean singlet, confirms isoxazole core.[13]
Suzuki Product~6.6 (s, 1H)~100-110Singlet persists, new aromatic signals appear elsewhere.
Sonogashira Product~6.7 (s, 1H)~100-110Singlet persists, alkyne signals appear in ¹³C.
Isoxazole C3Starting Material-~145-155Downfield shift due to attached bromine.
Suzuki Product-~158-168Significant shift upon C-C bond formation.
Sonogashira Product-~140-150Significant shift, distinct from C3-Br.
New SubstituentSuzuki Product~7.0-8.5 (m)~120-140Appearance of new aromatic signals.
Sonogashira ProductVaries~80-100 (2C)Appearance of two characteristic alkyne carbon signals.[9]

Pillar 3: A Broader Perspective: NMR vs. Alternative Techniques

While NMR is the cornerstone of structural proof, a multi-faceted analytical approach provides the most robust characterization. The synergy between NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is critical in modern drug development.[4]

Technique Strengths Weaknesses Best Use Case in this Context
NMR Provides definitive structural connectivity and isomeric information; inherently quantitative.[14]Relatively low sensitivity; requires higher sample amounts.[15]Primary structure proof. Confirming the exact site of reaction and the structure of the product.
Mass Spectrometry (MS) Extremely high sensitivity; provides accurate molecular weight and elemental formula (HRMS).[15][16]Does not distinguish between isomers; fragmentation can be complex and may not provide full connectivity.[14]Confirmation of mass. Verifying that the product has the expected molecular formula. Essential for reaction monitoring via LC-MS.
HPLC Excellent for assessing sample purity and for purification; highly quantitative with standards.[17][18]Provides no structural information.Purity assessment. Ensuring the sample submitted for NMR and other analyses is free of starting materials and byproducts.
Infrared (IR) Fast and simple; good for identifying the presence or absence of key functional groups (e.g., C=O, N-H, C≡C).Provides limited information on the overall molecular structure.Rapid functional group check. Quickly confirming the presence of the Boc-carbonyl or the new alkyne stretch.

Integrating these techniques creates a self-validating workflow.[16] HPLC confirms the purity of an isolated compound, high-resolution MS confirms its elemental formula, and NMR provides the definitive, unambiguous structural proof.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for NMR Analysis
  • Objective: To prepare a pure, homogeneous sample for high-resolution NMR spectroscopy.

  • Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved spectra free from artifacts.

  • Methodology:

    • Weigh Sample: Accurately weigh 5-10 mg of the purified, dry reaction product into a clean, dry vial.

    • Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used.

    • Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

    • Filter: Using a pipette with a small cotton or glass wool plug at the tip, transfer the solution into a clean, dry NMR tube. This step removes any microscopic particulate matter that can degrade spectral quality.

    • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Mandatory Visualizations

Caption: General scheme for a Suzuki-Miyaura coupling reaction.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization synthesis Crude Reaction Mixture hplc Purification (e.g., HPLC, Column) synthesis->hplc Isolate Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) final Structurally Confirmed Pure Product nmr->final Data Concordant ms Mass Spectrometry (LRMS/HRMS) ms->final Data Concordant hplc->nmr Purity >95% hplc->ms Purity >95%

Caption: Integrated workflow for product characterization.

References

A Comparative Guide to the Structural Elucidation of 3-Bromo-5-(N-Boc)aminomethylisoxazole Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For isoxazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, this structural insight is paramount.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in the synthesis of novel therapeutics.[4] While a public crystal structure for this specific molecule is not available as of this writing, this guide will serve as a predictive and methodological resource for researchers in the field. We will delve into the gold-standard technique of single-crystal X-ray diffraction, compare it with other analytical methods, and provide a detailed protocol for obtaining and analyzing the crystal structure of this and similar derivatives.

The Significance of Structural Analysis for Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The precise geometry of substituents on the isoxazole core dictates these interactions and, consequently, the molecule's efficacy and selectivity.

For a molecule like this compound, understanding its solid-state conformation is crucial. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. The N-Boc (tert-butyloxycarbonyl) protecting group, while temporary, influences the molecule's solubility, stability, and crystal packing.[5][6][7] Its conformation, along with the flexibility of the aminomethyl linker, will define the overall shape of the molecule and how it presents its recognition motifs to its environment.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and torsional angles with high precision, painting a detailed picture of the molecule's structure and its interactions in the crystalline state.

A Hypothetical Workflow for this compound

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Below is a detailed, field-proven protocol for achieving this for a novel derivative such as this compound.

The target molecule, this compound, is a known compound and can be procured from various chemical suppliers.[8] However, for crystallographic studies, the highest possible purity is essential. Recrystallization from a suitable solvent system is often necessary to obtain a homogenous sample free of impurities that could hinder crystal growth.

The formation of high-quality single crystals is often the most challenging step. It is an empirical science that requires screening of various conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection : Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation : Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop) :

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a less volatile solvent in which the compound is insoluble (the precipitant).

    • Seal the well. The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Cooling : Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C.

For N-Boc protected amines, which can be somewhat greasy, a co-solvent system (e.g., ethyl acetate/hexane) often yields the best results.

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting : Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

The final step is to translate the diffraction data into a three-dimensional molecular structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution : The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.

  • Structure Refinement : The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[9]

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Provides information about the molecule's structure in solution, which is often more biologically relevant. Does not require crystallization.Provides an average structure in solution. Can be complex to interpret for large or flexible molecules.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for confirming the presence of key functional groups (e.g., C=O of the Boc group, N-H of the carbamate).Provides limited information about the overall 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and accuracy for determining the molecular formula.Provides no information about the 3D structure or connectivity of atoms.

For this compound, NMR spectroscopy would be invaluable for confirming the connectivity and providing insights into the rotational freedom around the C5-CH2 and CH2-N bonds in solution. IR spectroscopy would quickly confirm the presence of the Boc protecting group through its characteristic carbonyl stretch. Mass spectrometry would verify the molecular weight and isotopic pattern of the bromine atom. However, none of these techniques can provide the definitive, high-resolution three-dimensional structure that X-ray crystallography can deliver.

Predicted Structural Features and Comparative Data

Although the crystal structure of this compound is not publicly available, we can make some educated predictions based on the structures of related compounds found in the Cambridge Structural Database (CSD).

Table 1: Comparative Crystallographic Data of Related Isoxazole Derivatives

CompoundCSD RefcodeSpace GroupKey Torsional Angles (°)Intermolecular Interactions
3-Bromo-5-phenylisoxazoleBAPZOSP2₁/cC4-C5-C6-C7 = 17.3π-π stacking, C-H···O
Methyl 5-(aminomethyl)isoxazole-3-carboxylateGIKJOHP-1O1-C5-C6-N1 = -65.4N-H···O, N-H···N hydrogen bonds
N-Boc-aminomethylbenzeneZZZJIVP2₁/nC1-C7-N1-C8 = 178.9N-H···O hydrogen bonds

Data is hypothetical and for illustrative purposes, as direct analogues may not be publicly available. The CSD is a vast repository that can be searched for specific fragments and substructures to find relevant comparative data.[9][10][11][12]

Based on this comparative data, we can anticipate that the crystal structure of this compound will likely be influenced by:

  • Hydrogen Bonding : The N-H of the carbamate and the C=O of the Boc group are prime candidates for forming intermolecular hydrogen bonds, which will play a significant role in the crystal packing.[5]

  • Halogen Bonding : The bromine atom at the 3-position may engage in halogen bonding with electronegative atoms (such as the oxygen of the isoxazole or carbamate) in neighboring molecules.

  • Conformational Flexibility : The torsional angles around the C5-CH2 and CH2-N bonds will be of particular interest, as they will define the orientation of the bulky N-Boc group relative to the isoxazole ring.

Conclusion

The structural elucidation of this compound and its derivatives is a critical step in harnessing their full potential in drug discovery. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray diffraction remains the definitive method for obtaining a complete and unambiguous three-dimensional picture. This guide has provided a comprehensive overview of the methodologies involved, a comparison with alternative techniques, and a predictive analysis of the structural features of the target molecule. It is our hope that this will serve as a valuable resource for researchers working to unlock the therapeutic promise of this important class of compounds.

References

A Comparative Guide to the Biological Activity Screening of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of isoxazole derivatives across key therapeutic areas, offering insights into their performance against alternative compounds, supported by experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity.

The Versatility of the Isoxazole Ring

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to the molecules that contain it. This arrangement influences electron distribution, hydrogen bonding capacity, and metabolic stability, making it a versatile building block in medicinal chemistry. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3]

I. Anticancer Activity: A Comparative Analysis

Isoxazole derivatives have emerged as promising candidates in oncology, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines. A common and reliable method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

Comparative Efficacy of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Isoxazole Derivative 1a PC3 (Prostate)53.96Doxorubicin0.09[4]
Isoxazole Derivative 1b PC3 (Prostate)47.27Doxorubicin0.09[4]
Isoxazole Derivative 1d PC3 (Prostate)38.63Doxorubicin0.09[4]
Isoxazole-bridged indole C-glycoside 34 MDA-MB-231 (Breast)22.3--[5]
Isoxazole-bridged indole C-glycoside 9 MDA-MB-231 (Breast)30.6--[5]
Isoxazole-bridged indole C-glycoside 25 MDA-MB-231 (Breast)35.5--[5]
N-((1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m )--Rivastigmine-[6]

Note: Lower IC50 values indicate greater potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol outlines the steps for determining the cytotoxic activity of isoxazole derivatives using the MTT assay.[2][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Test isoxazole compounds and a reference drug (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test isoxazole compounds and the reference drug in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of compounds add_compounds 3. Add compounds to cells compound_prep->add_compounds incubation 4. Incubate for 24-72 hours add_compounds->incubation add_mtt 5. Add MTT solution incubation->add_mtt incubation_mtt 6. Incubate for 2-4 hours add_mtt->incubation_mtt solubilize 7. Add solubilization solution incubation_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT Assay.

II. Antimicrobial Activity: Isoxazoles vs. Other Heterocycles

The isoxazole moiety is a key component in several clinically used antibiotics, such as cloxacillin and dicloxacillin.[8] The antimicrobial efficacy of novel isoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

Comparative Antimicrobial Potency

The following table presents the MIC values of various isoxazole derivatives against common bacterial and fungal strains, compared to standard antimicrobial agents.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
TPI-2S. aureus6.25Ciprofloxacin1.56[10]
TPI-2E. coli6.25Ciprofloxacin1.56[10]
TPI-5S. aureus6.25Ciprofloxacin1.56[10]
TPI-5E. coli6.25Ciprofloxacin1.56[10]
TPI-14C. albicans6.25Fluconazole-[10]
TPI-14A. niger6.25Fluconazole-[10]
Isoxazole-triazole hybrid 7b E. coli ATCC 2592215,000--[11]
Isoxazole-triazole hybrid 7b P. aeruginosa30,000--[11]
N3, N5-di(substituted)isoxazole-3,5-diamine 178f E. coli MTCC 44395Cloxacillin120[8]
N3, N5-di(substituted)isoxazole-3,5-diamine 178e S. aureus MTCC 9695Cloxacillin100[8]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the standardized procedure for determining the MIC of isoxazole derivatives.[9][12]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%)

  • McFarland standard (0.5)

  • Test isoxazole compounds and a reference antibiotic

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This brings the final volume in each well to 200 µL.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare and standardize inoculum compound_dilution 2. Perform serial dilutions of compounds inoculate_plate 3. Inoculate plate with bacteria/fungi compound_dilution->inoculate_plate incubation 4. Incubate for 18-24 hours inoculate_plate->incubation read_mic 5. Determine the Minimum Inhibitory Concentration (MIC) incubation->read_mic

Workflow for Broth Microdilution Assay.

III. Anti-inflammatory Activity: Isoxazoles in Focus

Several isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[13] A widely used in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[1][3][14]

Comparative Anti-inflammatory Effects

The isoxazole-containing drug Celecoxib , a selective COX-2 inhibitor, has been clinically compared to the non-selective NSAID Diclofenac . Studies have shown that while both drugs have comparable efficacy in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, Celecoxib is associated with a significantly lower incidence of gastrointestinal side effects.[15] For instance, one study found that gastroduodenal ulcers were detected in 15% of patients treated with diclofenac compared to only 4% in the celecoxib group.[15]

In preclinical studies, a novel isoxazole derivative, MZO-2 , showed a potent inhibitory effect on carrageenan-induced paw inflammation.[16] Another study comparing pyrazoline and isoxazoline congeners found that while both showed enhanced anti-inflammatory activity compared to their precursors, the pyrazoline derivatives were generally more potent than the isoxazolines.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the in vivo screening of isoxazole derivatives for acute anti-inflammatory activity.[1][3][14]

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Test isoxazole compounds and a reference drug (e.g., Diclofenac, Indomethacin)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Compound Administration:

    • Administer the test isoxazole compounds and the reference drug orally or intraperitoneally at a predetermined dose and time before carrageenan injection (e.g., 60 minutes prior).

    • The control group receives the vehicle only.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis animal_prep 1. Acclimatize and group animals compound_admin 2. Administer test compounds/vehicle animal_prep->compound_admin initial_measure 3. Measure initial paw volume compound_admin->initial_measure carrageenan_injection 4. Inject carrageenan into paw initial_measure->carrageenan_injection paw_volume_measure 5. Measure paw volume at intervals carrageenan_injection->paw_volume_measure calculate_inhibition 6. Calculate percentage of edema inhibition paw_volume_measure->calculate_inhibition

References

A Senior Application Scientist’s Guide to Benchmarking Synthesis Efficiency Against Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Yield — The Modern Imperative for Synthesis Efficiency

In the landscape of chemical synthesis, particularly within drug discovery and development, the traditional benchmark of success—chemical yield—represents only a fraction of the story. While achieving a high yield is fundamental, a holistic assessment of a synthetic route's efficiency is critical for sustainable, cost-effective, and scalable science.[1] Rising concerns about environmental impact, coupled with economic pressures, demand that we evaluate our processes through a wider lens.[2][3] This guide provides researchers, scientists, and drug development professionals with a framework for objectively benchmarking the efficiency of a synthetic protocol against established methods. We will move beyond simplistic metrics to embrace a comprehensive toolkit that captures the true material and energy costs of a chemical transformation, ensuring that the methods developed in the lab are not only innovative but also viable for the future.

The Foundational Metrics: A Chemist's Toolkit for Efficiency Analysis

The first step in benchmarking is to quantify performance using a set of standardized, universally understood metrics. Each metric offers a different perspective on efficiency, and understanding their individual strengths and weaknesses is paramount.

  • Percentage Yield (% Yield): The most traditional metric, expressing the ratio of the actual product obtained to the theoretical maximum.[4] While essential, it is an incomplete measure as it ignores the stoichiometric excesses of other reactants and the generation of byproducts.[1][5] A process with a 95% yield can still be remarkably inefficient if it generates vast quantities of waste.[6]

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy shifts the focus from reaction yield to the intrinsic efficiency of the transformation itself.[5] It calculates the percentage of reactant atoms that are incorporated into the desired final product.[7] An ideal reaction, such as an addition reaction, can have a 100% atom economy, meaning no atoms are wasted as byproducts.[7][8] However, AE is a theoretical calculation and does not account for yield or materials used in excess.[7]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a direct measure of waste generation.[9] It is calculated as the total mass of waste produced divided by the mass of the desired product.[10][11] A lower E-Factor signifies a greener, more efficient process.[10] This metric is powerful because it is simple to calculate and highlights the true waste footprint, which is particularly significant in the pharmaceutical industry where E-factors can be between 25 and 100, compared to the oil refining sector's 0.1 to 10.[6]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is arguably the most holistic mass-based metric.[12] It is defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process water, catalysts) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[2][13] PMI provides a complete picture of process efficiency from a "cradle-to-gate" perspective, helping to pinpoint the primary drivers of cost and waste, which are often solvents used in reaction and purification steps.[12][13]

  • Reaction Mass Efficiency (RME): RME combines the concepts of yield, stoichiometry, and atom economy. It is the percentage of the mass of the desired product relative to the total mass of all reactants used.[9][14] It provides a more realistic view of a reaction's efficiency than atom economy alone by factoring in both yield and molar excesses of reagents.[14]

Comparative Analysis of Key Metrics

The choice of metric is dictated by the development stage and the specific goals of the analysis. Early-stage discovery may prioritize atom economy to select elegant chemical transformations, while process development and scale-up will rely heavily on PMI to drive cost and waste reduction.[13]

MetricFormulaWhat It MeasuresKey StrengthsLimitations
% Yield (Actual Mass of Product / Theoretical Mass of Product) x 100Reaction completion and product recoverySimple, universally understood.[1]Ignores byproducts, excess reagents, and solvents.[4][5]
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100Inherent efficiency of a transformationHighlights wasteful reaction types (e.g., Wittig, Gabriel).[5]Theoretical; ignores yield, solvents, and excess reagents.[7]
E-Factor Total Mass of Waste (kg) / Mass of Product (kg)Total waste generated per unit of productSimple and powerful for benchmarking waste.[9][10]Does not differentiate between benign and hazardous waste.[9][15]
Process Mass Intensity (PMI) Total Mass Input (kg) / Mass of Product (kg)Overall material efficiency of a full processHolistic; includes all inputs (solvents, reagents, etc.).[13][16]Can be complex to calculate; requires detailed process information.
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of ReactantsPractical efficiency of a reactionAccounts for yield and stoichiometry.[14]Does not include solvents or workup materials.[9]

Advanced Methodologies for Optimization and Benchmarking

While metrics provide a static snapshot of efficiency, modern chemical development employs dynamic strategies to systematically optimize processes. Benchmarking against published methods should therefore also consider the sophistication of the optimization strategy used.

High-Throughput Experimentation (HTE)

High-Throughput Experimentation (HTE), or High-Throughput Screening (HTS), has revolutionized reaction optimization.[17] It involves running many reactions in parallel under varied conditions (e.g., different catalysts, ligands, solvents, temperatures) to rapidly identify optimal parameters.[18][19] This approach allows for a much broader and more systematic exploration of the reaction space than traditional one-variable-at-a-time (OVAT) methods.[18] The use of 96-well plates and robotic dispensing systems enables chemists to generate hundreds of data points with minimal resource commitment, quickly abandoning inefficient pathways and focusing on the most promising conditions.[17][19]

Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology used to optimize a process by simultaneously varying multiple factors.[20][21] Unlike OVAT, DoE can identify interactions between variables—for instance, how the effect of temperature might change with different catalyst concentrations.[22][23] By systematically exploring the defined experimental space, DoE allows researchers to build a mathematical model that predicts the output (e.g., yield, purity) based on the input factors.[22] This approach leads to a deeper process understanding and identifies a robust optimal region with a minimal number of experiments, saving significant time and resources.[20][22]

The workflow for evaluating and optimizing a synthetic route is a cyclical process of measurement, analysis, and improvement.

G start Start: Define Synthetic Route metrics Step 1: Calculate Foundational Metrics (Yield, Atom Economy, RME) start->metrics process_metrics Step 2: Calculate Process Metrics (E-Factor, PMI) metrics->process_metrics evaluate Step 3: Evaluate Efficiency Is it acceptable vs. benchmarks? process_metrics->evaluate optimize Step 4: Design Optimization Strategy evaluate->optimize No report End: Report Optimized Process & Final Metrics evaluate->report Yes hte High-Throughput Experimentation (HTE) optimize->hte Broad Screening doe Design of Experiments (DoE) optimize->doe Systematic Optimization run_exp Step 5: Execute Optimized Experiments hte->run_exp doe->run_exp analyze Step 6: Analyze Data & Identify Optimal Conditions run_exp->analyze implement Step 7: Implement & Validate Optimized Protocol analyze->implement implement->process_metrics Re-evaluate

Caption: Workflow for Benchmarking and Optimizing Synthesis Efficiency.

Experimental Protocols: Putting Theory into Practice

To ensure a fair and objective comparison, it is crucial to apply these metrics consistently. The following protocols outline the necessary steps for calculation and experimental design.

Protocol 1: Calculating Process Mass Intensity (PMI)

Objective: To determine the total mass efficiency of a complete synthetic step, including workup and purification.

Methodology:

  • Identify All Inputs: List every material used in the process. This includes all reactants, reagents, catalysts, solvents (for reaction, extraction, and chromatography), and any processing aids (e.g., drying agents, filter aids).[13]

  • Quantify Mass of Inputs: Record the exact mass (in kg) for each material listed in Step 1. For liquids, use density to convert volume to mass.

  • Sum Total Mass: Calculate the sum of all masses from Step 2 to get the "Total Mass Input."

  • Measure Product Mass: Record the final, isolated mass of the pure, dry product (in kg).

  • Calculate PMI: Divide the "Total Mass Input" by the "Mass of Product."

    • Formula: PMI = (Total Mass of All Materials Used) / (Mass of Product)

Self-Validation: Ensure that the mass of every single material that enters the process is accounted for. Cross-reference purchasing and inventory logs if available. The resulting PMI value should be a unitless ratio (or kg/kg ).

Protocol 2: Designing a Basic Design of Experiments (DoE) Study

Objective: To systematically screen reaction parameters to find optimal conditions.

Methodology:

  • Define Objective & Response: Clearly state the goal (e.g., "maximize yield" or "minimize impurity X"). This will be the "response" you measure.

  • Identify Factors and Levels: Select the key variables ("factors") that you believe influence the response (e.g., Temperature, Catalyst Loading, Concentration).[20] For each factor, define at least two values ("levels") to test—a high and a low.

  • Select a Design Matrix: Choose a DoE design. A "Full Factorial" design tests every possible combination of factor levels and is excellent for understanding interactions.[20] For 3 factors at 2 levels, this would be 2³ = 8 experiments.

  • Run Experiments: Execute the experiments as defined by the design matrix, ensuring all other conditions are held constant. It is critical to randomize the run order to prevent systematic bias.

  • Measure the Response: After each experiment, accurately measure the defined response (e.g., yield determined by quantitative NMR or HPLC with an internal standard).

  • Analyze Results: Use statistical software to analyze the data. The analysis will reveal which factors have a significant effect on the response and whether there are significant interactions between factors.[22]

Self-Validation: Include center point replicates in your design (runs where all factors are at their midpoint). The consistency of the results from these replicates provides a measure of experimental error and the reproducibility of the system.[21]

Case Study: The Synthesis of Ibuprofen

A classic example of benchmarking efficiency is the comparison between the traditional "Brown" synthesis of Ibuprofen and the modern, greener "BHC" synthesis.[3]

MetricBrown Synthesis (6 Steps)BHC Green Synthesis (3 Steps)Analysis
Atom Economy ~40%~77% (or >99% if byproduct is recycled)The BHC route incorporates a much higher percentage of reactant atoms into the final product, generating significantly less inherent waste.[3]
Overall Yield HighHighBoth processes have high yields, demonstrating that yield alone is an insufficient metric for comparing efficiency.
E-Factor / PMI Very HighVery LowThe Brown synthesis uses stoichiometric reagents and multiple solvents for extractions and purifications, leading to massive waste. The BHC route is catalytic and minimizes solvent use, resulting in a dramatically lower PMI.[3]
Number of Steps 63The BHC route is more step-economical, reducing processing time, energy consumption, and capital cost.[3]

This case study clearly illustrates that while both routes produce the target molecule with high yield, the BHC synthesis is vastly superior in terms of atom economy, waste generation, and overall process efficiency.

Best Practices for Reporting Synthetic Data

To allow for fair and accurate benchmarking, experimental procedures in publications must be reported with a high degree of detail and transparency.

  • Quantify Everything: Report the exact mass and moles of all reactants, reagents, and catalysts. For solvents, report the volume used.[24][25]

  • Specify Purity: State the purity of starting materials and the method used to determine the purity of the final product.[26]

  • Detail the Workup: Describe all purification steps (e.g., extractions, chromatography) in detail, including the volumes of solvents used. This is critical for an accurate PMI calculation.

  • Calculate and Report Yield Accurately: Clearly state the isolated yield and the method used for its determination (e.g., gravimetric, qNMR).[25]

  • Provide Full Characterization: Include complete analytical data (NMR, HRMS, etc.) to confirm the identity and purity of the product.[26][27]

By adhering to these standards, researchers contribute to a culture of reproducibility and enable the scientific community to more effectively build upon and improve existing work.

Conclusion

Benchmarking synthesis efficiency is a multi-faceted discipline that requires a move beyond traditional metrics like yield. By embracing a holistic toolkit that includes Atom Economy, E-Factor, and especially Process Mass Intensity, researchers can gain a true understanding of a method's performance. When combined with powerful optimization strategies like High-Throughput Experimentation and Design of Experiments, this framework allows for the development of chemical syntheses that are not only scientifically elegant but also economically viable and environmentally responsible. The ultimate goal is to design and execute chemistry that is efficient by design, minimizing waste and maximizing value from discovery through production.

References

A Senior Application Scientist's Guide to Protecting Groups for the Aminomethyl Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the aminomethyl group (-CH₂NH₂) presents a recurring synthetic challenge. Its inherent nucleophilicity and basicity make it a reactive site that can interfere with a multitude of desired transformations.[1] Unchecked, this reactivity can lead to a cascade of unwanted side reactions, dramatically reducing the yield and purity of the target molecule. Therefore, the temporary masking, or "protection," of this functional group is not merely a convenience but a cornerstone of a successful synthetic strategy.[2]

An ideal protecting group is a transient shield, easily installed in high yield, robust enough to withstand a range of subsequent reaction conditions, and, crucially, removable under mild and specific conditions that leave the rest of the molecule unscathed.[1] The most effective strategies often employ an "orthogonal" approach, where multiple, distinct protecting groups are used on the same molecule, each cleavable under unique conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective unmasking of specific functional groups.[3][4] This guide provides a comparative analysis of the most prevalent and field-proven protecting groups for the aminomethyl function, grounded in mechanistic principles and supported by actionable experimental data.

The Carbamate Family: A Unified Strategy for Amine Protection

The vast majority of modern amine protection strategies converge on a single class of functional groups: the carbamates.[4][5] Converting the nucleophilic amine into a carbamate effectively delocalizes the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group. This transformation renders the nitrogen significantly less nucleophilic and basic, thereby "protecting" it from engaging in undesired reactions.[3] The genius of the carbamate strategy lies in its versatility; by altering the "R" group of the carbamate (R-O-C(O)-NR'₂), chemists have developed a suite of protecting groups with finely tuned stabilities and highly specific cleavage mechanisms. The most indispensable of these are the Boc, Cbz, Fmoc, and Alloc groups.

In-Depth Analysis of Key Protecting Groups

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and straightforward, acid-labile removal.[6]

  • Mechanism & Application: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or DMAP.[6][7] The protection proceeds via nucleophilic attack of the amine on the Boc anhydride.

  • Stability: The Boc group is exceptionally stable to bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent orthogonal partner for groups like Cbz and Fmoc.[8][9]

  • Deprotection (Cleavage): The key feature of the Boc group is its facile removal under acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate are commonly used.[6][8][10] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[9][10]

  • Causality & Field Insights: The choice of acidic reagent allows for tuning of the deprotection conditions. Milder conditions, like HCl in dioxane, can sometimes achieve selective deprotection if other acid-sensitive groups are present.[10] A critical consideration during deprotection is the liberated tert-butyl cation, which is a potent electrophile.[11] This cation can cause side reactions by alkylating nucleophilic residues (e.g., tryptophan or cysteine) in peptide synthesis. To mitigate this, "scavengers" such as triisopropylsilane (TIS) or thiols are almost always added to the reaction mixture to trap the cation.[5][11]

The Benzyloxycarbonyl (Cbz or Z) Group

Introduced in the 1930s by Bergmann and Zervas, the Cbz group was a foundational development in modern peptide chemistry.[12] Its removal by catalytic hydrogenation offers a distinct and mild deprotection pathway.

  • Mechanism & Application: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic Schotten-Baumann reaction.[12][13]

  • Stability: The Cbz group is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, making it a cornerstone of orthogonal strategies.[9][12] However, it can be cleaved by strong acids like HBr in acetic acid, although this is less common.[12]

  • Deprotection (Cleavage): The Cbz group's defining feature is its cleavage via catalytic hydrogenolysis.[12][14] The reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂).[15] The mechanism involves the reductive cleavage of the benzylic C-O bond, which releases toluene and an unstable carbamic acid that spontaneously decarboxylates to yield the free amine.[14] Transfer hydrogenation using hydrogen donors like ammonium formate can also be employed.

  • Causality & Field Insights: Hydrogenolysis is exceptionally mild and clean, often proceeding in high yield with gaseous byproducts. This makes it ideal for sensitive substrates. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues which can poison the catalyst. In such cases, alternative deprotection methods, such as using Lewis acids or other reducing agents, may be necessary.[16]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[4][17] Its unique sensitivity to basic conditions provides a crucial orthogonal handle.

  • Mechanism & Application: Protection is achieved by reacting an amine with Fmoc-Cl or Fmoc-OSu under basic conditions.[18][19]

  • Stability: The Fmoc group is stable to acidic conditions (used for Boc removal) and hydrogenolysis (used for Cbz removal).[4][20]

  • Deprotection (Cleavage): The Fmoc group is removed under non-nucleophilic basic conditions.[18][21] The standard protocol involves treatment with a 20-50% solution of piperidine in a polar aprotic solvent like DMF.[21][22] The mechanism is a base-mediated β-elimination. The base abstracts the relatively acidic proton on the fluorenyl ring system, initiating the elimination of dibenzofulvene (DBF) and the carbamate, which then decarboxylates.[23]

  • Causality & Field Insights: The liberated dibenzofulvene is a reactive Michael acceptor and must be trapped to prevent it from re-adding to the newly deprotected amine.[23] The secondary amine used for deprotection (e.g., piperidine) conveniently serves as this scavenger. The choice of base and solvent can significantly impact the deprotection rate; piperidine in DMF is nearly instantaneous, while other hindered bases or less polar solvents can slow the reaction considerably.[18][24] This allows for fine-tuning, which is critical in automated synthesis.

The Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection mechanism involving transition metal catalysis, providing another layer of orthogonality.[25][26]

  • Mechanism & Application: The Alloc group is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[27]

  • Stability: The Alloc group is completely stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[25][26]

  • Deprotection (Cleavage): The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[25][27] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic capture of the allyl group by a scavenger (e.g., phenylsilane or dimedone), which regenerates the Pd(0) catalyst and releases the unstable carbamic acid.[27]

  • Causality & Field Insights: The Alloc group is invaluable for complex syntheses requiring multiple, distinct, and orthogonal protecting groups, such as the on-resin cyclization or branching of peptides.[25] Its stability to both acids and bases makes it a powerful tool when both Boc and Fmoc strategies are in play. The key is ensuring complete removal of the palladium catalyst from the final product, which can sometimes be challenging.

Comparative Analysis & Orthogonal Strategies

The true power of these protecting groups is realized when they are used in combination. The ability to selectively remove one group while leaving others intact is the essence of orthogonal protection.[3][4]

Data Presentation: Comparison of Aminomethyl Protecting Groups
Protecting GroupAbbreviationStructureCleavage ConditionsStabilityKey AdvantagesKey Limitations
tert-ButoxycarbonylBoct-Bu-O-(C=O)-Strong Acid (TFA, HCl)[6]Stable to Base, Hydrogenolysis[8]Robust, widely used, mild cleavageGenerates reactive t-butyl cation; incompatible with acid-labile groups[11]
BenzyloxycarbonylCbz or ZBn-O-(C=O)-H₂/Pd-C, Transfer Hydrogenation, Strong Lewis Acids[12][16]Stable to Acid (mild), Base[12]Very mild/clean deprotection, orthogonal to Boc/FmocIncompatible with reducible groups (alkenes, alkynes); catalyst poisoning[16]
9-FluorenylmethoxycarbonylFmocFm-O-(C=O)-Base (Piperidine, DBU)[18]Stable to Acid, Hydrogenolysis[20]Orthogonal to Boc/Cbz; essential for SPPSLabile to many amines; DBF byproduct must be scavenged[23]
AllyloxycarbonylAllocAllyl-O-(C=O)-Pd(0) Catalyst + Scavenger[25]Stable to Acid, Base[26]Fully orthogonal to Boc, Fmoc, CbzRequires transition metal catalyst; potential for metal contamination[25]
Visualization of Orthogonal Protection

The following diagram illustrates how Boc, Cbz, and Fmoc groups can be used orthogonally to deprotect three different aminomethyl functions on a single parent molecule.

Orthogonal_Protection cluster_start Multi-Protected Molecule cluster_boc Acidic Deprotection cluster_cbz Hydrogenolysis cluster_fmoc Basic Deprotection Start Parent-NH-Boc Parent-NH-Cbz Parent-NH-Fmoc Boc_Dep Parent-NH₂ Parent-NH-Cbz Parent-NH-Fmoc Start->Boc_Dep TFA or HCl Cbz_Dep Parent-NH-Boc Parent-NH₂ Parent-NH-Fmoc Start->Cbz_Dep H₂ / Pd-C Fmoc_Dep Parent-NH-Boc Parent-NH-Cbz Parent-NH₂ Start->Fmoc_Dep Piperidine

Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

Experimental Protocols

The following protocols are provided as self-validating systems for the protection and deprotection of a model primary amine, benzylamine. Monitoring reaction progress by Thin-Layer Chromatography (TLC) is essential.

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

Protocol 1: Boc Protection of Benzylamine
  • Objective: To synthesize N-(tert-butoxycarbonyl)benzylamine.

  • Rationale: This protocol uses the standard Boc₂O reagent with a mild base in a common organic solvent. The aqueous work-up effectively removes excess base and salts.[6]

  • Materials:

    • Benzylamine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve benzylamine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.2 equiv) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv) in DCM.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Acidic Deprotection of N-Boc-benzylamine
  • Objective: To deprotect N-Boc-benzylamine to yield benzylamine hydrochloride.

  • Rationale: This protocol uses a common and effective method for Boc cleavage. Cold ether precipitation is a standard method for isolating the resulting amine salt.[10]

  • Materials:

    • N-Boc-benzylamine (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (5.0 equiv)

    • Diethyl ether (cold)

  • Procedure:

    • Dissolve N-Boc-benzylamine (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.

    • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 equiv).

    • Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed. Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the benzylamine hydrochloride salt.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Cbz Protection of Benzylamine
  • Objective: To synthesize N-(benzyloxycarbonyl)benzylamine.

  • Rationale: A classic Schotten-Baumann reaction using an aqueous base. The ether wash in the work-up removes non-polar impurities like unreacted Cbz-Cl.[15]

  • Materials:

    • Benzylamine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium carbonate (Na₂CO₃) (2.5 equiv)

    • Diethyl ether, Ethyl acetate

    • 1M HCl (aq)

  • Procedure:

    • Dissolve benzylamine (1.0 equiv) in a mixture of water and ethyl acetate.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Add Na₂CO₃ (2.5 equiv) followed by the dropwise addition of benzyl chloroformate (1.1 equiv), ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Separate the layers. Wash the organic layer with 1M HCl and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be recrystallized if necessary.

Protocol 4: Hydrogenolytic Deprotection of N-Cbz-benzylamine
  • Objective: To deprotect N-Cbz-benzylamine to yield benzylamine.

  • Rationale: This protocol employs the standard, mildest condition for Cbz removal. The catalyst is removed by simple filtration, making for a very clean work-up.[15]

  • Materials:

    • N-Cbz-benzylamine (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol %)

    • Methanol or Ethanol

    • Hydrogen (H₂) gas balloon

    • Celite®

  • Procedure:

    • Dissolve N-Cbz-benzylamine (1.0 equiv) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

    • Leave the reaction to stir vigorously under an H₂ atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC. Upon completion, carefully vent the H₂ atmosphere and flush the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the free amine.

Conclusion: A Strategic Choice

The selection of a protecting group for the aminomethyl function is a critical decision in the design of a synthetic route. There is no single "best" group; the optimal choice is dictated by the specific context of the synthesis. A chemist must consider the stability of all other functional groups in the molecule to the proposed deprotection conditions. The principles of orthogonality are paramount for efficiency and success in complex syntheses. By understanding the distinct reactivity profiles, stability, and cleavage mechanisms of the Boc, Cbz, Fmoc, and Alloc groups, researchers can navigate the synthetic landscape with precision, ensuring the successful and efficient construction of their target molecules.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(N-Boc)aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Bromo-5-(N-Boc)aminomethylisoxazole

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like this compound, a key building block in pharmaceutical and agrochemical synthesis, requires a nuanced understanding of its properties to ensure laboratory safety.[1] This guide moves beyond generic safety data to provide a comprehensive, field-tested framework for personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring both your safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound (CAS No: 903131-45-3) is a solid organic compound that presents a multi-faceted hazard profile that dictates our safety protocols.[2] A thorough risk assessment is the foundation of any safe laboratory practice.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₃BrN₂O₃[3]

  • Molecular Weight: 277.12 g/mol

  • Appearance: Solid

  • IUPAC Name: tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2]

The key to its hazard profile lies in its structure: the brominated isoxazole ring and the Boc-protected aminomethyl group. While the Boc (tert-butoxycarbonyl) group is generally stable under basic conditions, it is labile to acid and can be removed thermally, which is a consideration for reaction conditions and disposal.[4][5][6] The primary handling hazards, however, stem from the halogenated heterocyclic core.

Summary of Known Hazards:

Hazard StatementClassificationImplication for Handling
H302: Harmful if swallowed Acute Toxicity, OralAvoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.
H315: Causes skin irritation Skin Corrosion/IrritationDirect contact can cause irritation. Protective gloves and a lab coat are mandatory.
H319: Causes serious eye irritation Serious Eye Damage/IrritationThe compound can cause significant, potentially damaging, eye irritation. Standard safety glasses are insufficient.
H332: Harmful if inhaled Acute Toxicity, InhalationAs a solid powder, inhalation of dust is a primary exposure route. Engineering controls are essential.
H335: May cause respiratory irritation Specific Target Organ ToxicityInhaled dust can irritate the respiratory tract.

Source: Sigma-Aldrich

The signal word for this compound is "Warning". It is crucial to note that the un-protected analog, 3-Bromo-5-aminomethylisoxazole, carries a "Danger" signal word and the hazard statement H318: "Causes serious eye damage".[7] This underscores the inherent risk associated with the bromoisoxazole moiety and reinforces the need for stringent eye protection.

The Core Directive: Personal Protective Equipment (PPE) Protocol

Your PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific tasks you are performing. Below is a tiered approach to PPE for handling this compound.

Standard Laboratory Operations (Weighing, Solution Prep, Reaction Setup)

This level of protection is the minimum requirement for any work involving this compound.

  • Hand Protection: Nitrile gloves are the preferred choice for general chemical protection.[8] They offer good resistance to a wide range of chemicals and solvents. Always double-glove if there is a significant risk of splashing. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[9]

  • Eye and Face Protection: Due to the "serious eye irritation" hazard, standard safety glasses are inadequate. Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of large volumes of solutions, a full face shield worn over safety glasses is required.[10][11]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against skin contact from spills.[8] Ensure the coat has tight-fitting cuffs.

  • Respiratory Protection: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control exposure to airborne dust.[12] If a fume hood is not available, or if you are cleaning up a large spill outside of a hood, a NIOSH-approved respirator with an N95 or higher particulate filter is necessary.[11][13]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Required PPE start Start: Handling This compound task_check What is the task? start->task_check weighing Weighing Solid task_check->weighing  Weighing   solution Solution Transfer / Reaction task_check->solution  Liquid Handling   spill Spill Cleanup task_check->spill  Spill   ppe_weigh Fume Hood Nitrile Gloves Lab Coat Splash Goggles weighing->ppe_weigh ppe_solution Fume Hood Nitrile Gloves Lab Coat Splash Goggles (+ Face Shield for large vol.) solution->ppe_solution ppe_spill N95+ Respirator Double Nitrile Gloves Lab Coat / Apron Splash Goggles & Face Shield spill->ppe_spill

Caption: PPE selection workflow based on laboratory task.

Operational Plan: From Benchtop to Waste

A robust operational plan minimizes risk during routine handling and prepares you for contingencies.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical from its refrigerated storage, ensure the chemical fume hood is operational and clear of clutter. Assemble all necessary glassware, reagents, and spill cleanup materials.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Transport the sealed container to the chemical fume hood. Perform all weighing of the solid powder inside the hood on a tared weigh boat or paper.

  • Dissolution/Transfer: Add the solvent to the solid in the fume hood. Ensure the vessel is appropriately sized to prevent splashing. If transferring the resulting solution, do so slowly and carefully.

  • Post-Handling: Tightly seal the primary container and return it to storage. Decontaminate the spatula and any surfaces within the fume hood.

  • Doff PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the designated solid waste container. Remove your lab coat and goggles.

  • Hygiene: Wash your hands thoroughly with soap and water.

Emergency Protocol: Spill Management

Accidents happen. A clear, rehearsed plan is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel unsafe or lack the proper equipment.

  • Don Enhanced PPE: At a minimum, wear a lab coat, double nitrile gloves, splash goggles, and a face shield. For large spills of the solid, an N95 respirator is required.[11]

  • Contain: If the spill is a liquid, surround the area with an inert absorbent material (e.g., vermiculite or sand).

  • Clean: For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled waste container. For a liquid spill, use an absorbent pad to soak up the material, working from the outside in.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical disposal is a legal and ethical imperative. As a brominated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.

  • Container Management: Use a sealable, chemically compatible container.[12] Attach a completed hazardous waste label as soon as the first drop of waste is added. Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Method: The ultimate disposal method for halogenated waste is typically high-temperature incineration at a licensed hazardous waste facility.[15] This process is designed to break down the molecule and scrub harmful byproducts like hydrobromic acid (HBr) from the effluent.[16] Never attempt to neutralize or dispose of this chemical down the drain.

Visualizing the Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Storage cluster_2 Final Disposal start Generate Waste (e.g., used gloves, reaction mixture) check_waste Is waste halogenated? start->check_waste halogen_bin Place in 'Halogenated Organic Waste' Container check_waste->halogen_bin Yes non_halogen_bin Place in 'Non-Halogenated Organic Waste' Container check_waste->non_halogen_bin No label_waste Label container with contents and hazards halogen_bin->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup incineration Transport to Licensed Facility for High-Temperature Incineration request_pickup->incineration

Caption: Workflow for the proper disposal of halogenated waste.

By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and your research. This compound is a valuable tool; handling it with the respect it deserves ensures its potential can be realized without incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(N-Boc)aminomethylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(N-Boc)aminomethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.